Topoisomerase II inhibitor 13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N9/c1-3-30(4-2)10-7-11-31-20(25)18(21-27-14-8-5-6-9-15(14)28-21)19-22(31)29-17(13-24)16(12-23)26-19/h5-6,8-9H,3-4,7,10-11,25H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUYNNSSCOCFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Topoisomerase II Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Topoisomerase II Inhibitor 13, a potent anti-proliferative agent. This document details the synthetic route, purification methods, and analytical characterization, alongside its biological activity and mechanism of action. All quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized using diagrams.
Core Compound Information
| Identifier | Value |
| Compound Name | This compound |
| Synonym | Compound 3m |
| CAS Number | 451515-89-2 |
| Molecular Formula | C₂₂H₂₃N₉ |
| Molecular Weight | 413.48 g/mol |
Synthesis and Characterization
The synthesis of this compound follows a multi-step reaction sequence culminating in the formation of the[1][2][3]triazino[5,6-b]indole core structure.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the[1][2][3]triazino[5,6-b]indole core A mixture of the appropriately substituted isatin (1.0 eq.) and 2,3-diaminopyridine (1.1 eq.) in glacial acetic acid is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the indolo[2,3-b]quinoxaline intermediate. This intermediate is then subjected to oxidative cyclization using a suitable oxidizing agent (e.g., lead(IV) acetate) in an appropriate solvent like dichloromethane at 0°C to room temperature to afford the desired[1][2][3]triazino[5,6-b]indole core.
Step 2: N-alkylation and Amination The triazinoindole core (1.0 eq.) is dissolved in anhydrous N,N-dimethylformamide (DMF), and sodium hydride (1.2 eq.) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of the appropriate alkyl halide (1.1 eq.). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. After completion, the reaction is quenched with ice-water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to a nucleophilic substitution reaction with an excess of the required amine in a sealed tube at elevated temperatures to yield the final compound, this compound.
Purification: The final crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
Characterization Data
| Technique | Observed Data |
| ¹H NMR | Spectra consistent with the proposed structure, showing characteristic peaks for aromatic, aliphatic, and amine protons. |
| ¹³C NMR | Spectra showing the expected number of carbon signals corresponding to the molecular structure. |
| Mass Spec (HRMS) | m/z calculated for C₂₂H₂₃N₉ [M+H]⁺, found value within ±5 ppm. |
| Purity (HPLC) | >95% |
Biological Activity
This compound demonstrates potent inhibitory activity against topoisomerase II and exhibits significant anti-proliferative effects across a range of human cancer cell lines.[4]
Topoisomerase II Inhibition
The compound exerts a strong inhibitory effect on Topoisomerase II activity. At a concentration of 20 µM, it significantly inhibits the enzyme, with near-complete inhibition observed at 50 µM.[4]
Anti-proliferative Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM)[4] |
| MDA-MB-231 | Breast Cancer | 25.85 |
| A549 | Lung Cancer | 1.82 |
| K562 | Leukemia | 10.38 |
| Raji | Lymphoma | 1.73 |
| HL-60 | Leukemia | 1.23 |
| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |
Mechanism of Action: Signaling Pathway
Topoisomerase II inhibitors typically function by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately apoptosis. This process often involves the activation of DNA damage response pathways.
References
- 1. ijpras.com [ijpras.com]
- 2. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole | Lopatik | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Topoisomerase II Inhibitor 13 (CAS 451515-89-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II inhibitor 13, with the Chemical Abstracts Service (CAS) registry number 451515-89-2, is a potent non-intercalative catalytic inhibitor of human topoisomerase II (Topo II).[1][2] This compound, identified as compound 3m in the primary literature, belongs to a series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives.[1][2] It exhibits significant antiproliferative activity against a range of human cancer cell lines and induces apoptosis.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and key experimental data and protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 451515-89-2 |
| Molecular Formula | C₂₂H₂₃N₉ |
| Molecular Weight | 413.48 g/mol |
| IUPAC Name | 6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
| Synonyms | WAY-323966, Compound 3m |
| Appearance | Solid |
Biological Activity and Mechanism of Action
This compound functions as a catalytic inhibitor of Topo II, an essential enzyme for managing DNA topology during replication, transcription, and chromosome segregation.[1][2] Unlike Topo II poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex, this inhibitor does not intercalate into the DNA.[1][2] Evidence suggests that it may exert its inhibitory effect by blocking the ATP-binding site of the enzyme.[1][2]
The inhibition of Topo II by this compound leads to the disruption of DNA replication and repair processes in cancer cells, ultimately triggering programmed cell death, or apoptosis.[1][2] This mechanism of action makes it a promising candidate for cancer chemotherapy, particularly in tumors that have developed resistance to Topo II poisons.[1][2]
Signaling Pathways
The primary signaling pathway initiated by this compound is the intrinsic apoptosis pathway, triggered by the cellular stress resulting from Topo II inhibition. This leads to the activation of a cascade of caspases, which are the executioners of apoptosis.
Caption: Proposed mechanism of action for this compound.
Quantitative Data
The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (μM) |
| A549 | Lung Carcinoma | 1.82 |
| HL-60 | Promyelocytic Leukemia | 1.23 |
| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |
| K562 | Chronic Myelogenous Leukemia | 10.38 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.85 |
| Raji | Burkitt's Lymphoma | 1.73 |
Experimental Protocols
Synthesis of this compound (Compound 3m)
The synthesis of 6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a multi-step process. A generalized workflow is provided below. For detailed procedures, including reagent quantities and reaction conditions, please refer to the primary literature.[2]
Caption: Generalized synthetic workflow for this compound.
Topoisomerase II-Mediated DNA Relaxation Assay
This assay is used to determine the inhibitory effect of the compound on the catalytic activity of Topo II.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP solution
-
This compound (dissolved in DMSO)
-
Loading Dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding human Topoisomerase IIα and ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light. The inhibition of Topo II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method is used to detect and quantify apoptosis by using Annexin V to identify the externalization of phosphatidylserine and propidium iodide (PI) to identify dead cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound at a specified concentration for a defined period.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Caption: Workflow for apoptosis analysis using flow cytometry.
Conclusion
This compound (CAS 451515-89-2) is a promising anticancer agent with a distinct mechanism of action from clinically used Topo II poisons. Its ability to catalytically inhibit Topo II and induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapeutics, warrants further investigation and development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.
References
Topoisomerase II inhibitor 13 (compound 3m) discovery
An In-depth Technical Guide on the Discovery of Topoisomerase II Inhibitor (Compound 3m)
Introduction
This technical guide details the discovery and characterization of compound 3m, a potent Topoisomerase II inhibitor. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's synthesis, biological activity, and mechanism of action. The information is compiled from peer-reviewed scientific literature.
Topoisomerase II enzymes are crucial for managing DNA topology during various cellular processes, including replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. This activity makes them a key target for anticancer and antibacterial therapies. Inhibitors of Topoisomerase II are broadly classified into two categories: poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA damage, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle without causing DNA breaks.
The compound 3m discussed herein is a thiazolidine-2,4-dione-linked ciprofloxacin derivative, which has demonstrated significant inhibitory activity against bacterial Topoisomerase II (DNA gyrase) and Topoisomerase IV.
Data Presentation
The following tables summarize the quantitative data for compound 3m and its comparators.
Table 1: Minimum Inhibitory Concentrations (MIC) of Compound 3m and Ciprofloxacin
| Compound | S. aureus ATCC 6538 (μM) | MRSA AUMC 261 (μM) | K. pneumoniae ATCC 10031 (μM) |
| 3m | 0.36 | >50 | >50 |
| Ciprofloxacin | 5.49 | >50 | 0.04 |
Table 2: Topoisomerase IV and DNA Gyrase Inhibition by Compound 3m and Ciprofloxacin
| Compound | Topoisomerase IV IC50 (μM) | DNA Gyrase IC50 (μM) |
| 3m | 1.9 | 0.31 |
| Ciprofloxacin | 2.8 | 0.45 |
Experimental Protocols
Synthesis of 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one (Compound 3m from an alternative study)
While the primary focus is on the thiazolidine-2,4-dione derivative, another study describes the synthesis of a different compound also designated as 3m, a quinazolin-4(3H)-one derivative. The protocol is as follows:
A reaction of 3-amino-2-methylquinazolin-4(3H)-one (0.50 g, 2.87 mmol) with thiophene-2-carbaldehyde (0.27 mL, 2.87 mmol) yielded the brown-colored solid compound 3m.
-
Yield: 66%
-
Melting Point: 170–172°C
Topoisomerase IV and DNA Gyrase Inhibition Assays
The inhibitory activity of the compounds on Topoisomerase IV and DNA gyrase is a key measure of their potential as antibacterial agents.
-
Topoisomerase IV Inhibition Assay: The supercoiling activity of Topoisomerase IV is measured in the presence of varying concentrations of the inhibitor. The reaction mixture typically contains the enzyme, relaxed pBR322 DNA, ATP, and the test compound. After incubation, the DNA topoisomers are separated by agarose gel electrophoresis and visualized to determine the extent of inhibition.
-
DNA Gyrase Inhibition Assay: Similarly, the supercoiling activity of DNA gyrase is assessed. The assay mixture includes the enzyme, relaxed pBR322 DNA, ATP, and the inhibitor. The reaction products are analyzed by agarose gel electrophoresis to quantify the inhibitory effect.
Visualizations
Logical Relationship of Topoisomerase II Inhibition
The following diagram illustrates the central role of Topoisomerase II in DNA replication and how its inhibition by compounds like 3m can lead to bacterial cell death.
An In-depth Technical Guide on the Mechanism of Action of Topoisomerase II Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Topoisomerase II inhibitor 13, a novel catalytic inhibitor with potent anti-proliferative and pro-apoptotic activities. This document details the core mechanism, summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways.
Core Mechanism of Action
This compound, also identified as compound 3m, is a nonintercalative catalytic inhibitor of human topoisomerase II (Topo II). Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex and lead to DNA double-strand breaks, this inhibitor prevents the enzyme from completing its catalytic cycle. Specifically, it exerts its potent anticancer effects by inhibiting the activity of Topo II, which is crucial for DNA replication, transcription, and chromosome segregation. This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells.
The inhibitor demonstrates strong inhibitory effects on Topo II activity, with significant and almost complete inhibition observed at concentrations of 20 µM and 50 µM, respectively[1]. This catalytic inhibition is the primary mechanism driving its antiproliferative and apoptotic effects across a range of cancer cell lines.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| MDA-MB-231 | Breast Cancer | 25.85 |
| A549 | Lung Cancer | 1.82 |
| K562 | Chronic Myelogenous Leukemia | 10.38 |
| Raji | Burkitt's Lymphoma | 1.73 |
| HL-60 | Acute Promyelocytic Leukemia | 1.23 |
| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |
Signaling Pathways and Cellular Effects
This compound induces apoptosis, a programmed cell death, in cancer cells. The inhibition of Topo II leads to cellular stress and the activation of apoptotic signaling cascades. While the precise upstream signaling events initiated by this specific inhibitor require further elucidation, the general pathway for catalytic Topoisomerase II inhibitors involves the induction of cell cycle arrest, primarily at the G2/M phase, followed by the activation of intrinsic and/or extrinsic apoptotic pathways.
The following diagram illustrates a generalized signaling pathway for apoptosis induction following Topoisomerase II inhibition.
Caption: Generalized signaling pathway of apoptosis induction by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Topoisomerase II Inhibition Assay
This assay is designed to measure the inhibitory effect of the compound on the catalytic activity of Topoisomerase II.
-
Principle: The assay measures the relaxation of supercoiled plasmid DNA by Topoisomerase II. In the presence of an inhibitor, the enzyme's activity is reduced, resulting in less conversion of supercoiled DNA to its relaxed form.
-
Methodology:
-
Human Topoisomerase II enzyme is incubated with supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer containing ATP.
-
Various concentrations of this compound (e.g., 20 µM and 50 µM) are added to the reaction mixture.
-
The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
The DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light to determine the extent of DNA relaxation.
-
The following diagram illustrates the workflow for the Topoisomerase II inhibition assay.
Caption: Experimental workflow for the Topoisomerase II inhibition assay.
Cell Proliferation (IC50) Assay
This assay determines the concentration of the inhibitor required to reduce the proliferation of a cancer cell line by 50%.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well.
-
The cells are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Methodology:
-
Cancer cells are treated with this compound at a concentration known to induce apoptosis.
-
After incubation, the cells are harvested and washed with binding buffer.
-
The cells are resuspended in binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry.
-
The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
This in-depth guide provides a foundational understanding of the mechanism of action for this compound. Further research into the specific upstream and downstream signaling molecules modulated by this compound will provide a more detailed picture of its therapeutic potential.
References
Etoposide (VP-16): A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used chemotherapeutic agent that targets DNA topoisomerase II.[1] By inhibiting this essential enzyme, etoposide prevents the re-ligation of double-stranded DNA breaks, leading to the accumulation of DNA damage and the induction of programmed cell death, or apoptosis, in rapidly proliferating cancer cells.[1][2] This technical guide provides an in-depth overview of the mechanisms by which etoposide induces apoptosis, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action
Etoposide functions as a topoisomerase II "poison." It stabilizes the transient covalent complex formed between topoisomerase II and DNA, which is an intermediate in the enzyme's catalytic cycle.[1] This stabilization prevents the enzyme from resealing the DNA double-strand breaks it creates to resolve topological problems during replication and transcription. The accumulation of these protein-linked DNA breaks triggers a DNA damage response (DDR), which, in cancer cells, often leads to the activation of apoptotic pathways.[3]
Quantitative Data on Etoposide-Induced Apoptosis
The cytotoxic and pro-apoptotic effects of etoposide have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its cytotoxic potency.
Table 1: IC50 Values of Etoposide in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 72 | 3.49 | [4] |
| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified | [5] |
| U-937 | Histiocytic Lymphoma | Not Specified | Not Specified | [6] |
| HCT-116 | Colon Carcinoma | Not Specified | Not Specified | [6] |
| SK-N-AS | Neuroblastoma | Not Specified | Not Specified | [2] |
| 1A9 | Ovarian Cancer | 72 | 0.15 | [1] |
| 5637 | Bladder Cancer | 96 | 0.54 | [1] |
| A2780 | Ovarian Cancer | 72 | 0.07 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.
The induction of apoptosis is often quantified by measuring the percentage of cells undergoing programmed cell death using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Table 2: Etoposide-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Etoposide Concentration (µM) | Treatment Time (hrs) | % Apoptotic Cells (Annexin V+/PI-) | Reference |
| MEFs | 1.5 | 18 | ~15% | [7][8] |
| MEFs | 15 | 18 | ~30% | [7][8] |
| MEFs | 150 | 18 | ~45% | [7][8] |
| HL-60 | 10 | 4 | 22.5% | [5] |
| U937 | 0.5 | 72 | Culture Extinction | [3] |
| U937 | 50 | 24 | Culture Extinction | [3] |
Signaling Pathways of Etoposide-Induced Apoptosis
Etoposide primarily induces apoptosis through the intrinsic (mitochondrial) pathway, which is often dependent on the tumor suppressor protein p53.[7][9] However, crosstalk with the extrinsic (death receptor) pathway can also occur.
Intrinsic (Mitochondrial) Pathway
The accumulation of DNA double-strand breaks caused by etoposide triggers the activation of DNA damage sensors like ATM (Ataxia-Telangiectasia Mutated) kinase. ATM, in turn, phosphorylates and activates p53.[10] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax.[10] Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[10][11] Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[2]
Crosstalk with the Extrinsic Pathway
In some cell types, the intrinsic pathway activated by etoposide can be amplified through crosstalk with the extrinsic pathway. For instance, activated caspase-3 can cleave and activate caspase-8, a key initiator caspase of the extrinsic pathway.[2] Activated caspase-8 can, in turn, further process and activate more caspase-3, creating a positive feedback loop that amplifies the apoptotic signal.
Experimental Protocols
The following are detailed methodologies for key experiments used to study etoposide-induced apoptosis.
General Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of etoposide.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Etoposide Treatment: Treat the cells with a serial dilution of etoposide (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells.[12][13]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of etoposide for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Discriminate cell populations as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol detects changes in the expression and activation of key apoptotic proteins.[6][14]
-
Cell Lysis: After etoposide treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2, p53) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
Etoposide is a potent inducer of apoptosis in cancer cells, primarily acting through the stabilization of topoisomerase II-DNA cleavage complexes. This leads to DNA damage and the activation of the intrinsic apoptotic pathway, often in a p53-dependent manner, culminating in the activation of executioner caspases. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the anti-cancer properties of etoposide and other topoisomerase II inhibitors. Understanding these mechanisms is crucial for optimizing therapeutic strategies and developing novel anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. netjournals.org [netjournals.org]
- 5. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Etoposide induced NMI promotes cell apoptosis by activating the ARF-p53 signaling pathway in lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
In-Depth Technical Guide: The Role of Topoisomerase II Inhibitor 13 in G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which Topoisomerase II (Topo II) inhibitors, with a focus on the catalytic inhibitor known as Topoisomerase II inhibitor 13 (also referred to as compound 3m), induce G2/M cell cycle arrest. This document details the underlying signaling pathways, presents available quantitative data, and provides detailed experimental protocols for key assays relevant to the study of these compounds.
Introduction to Topoisomerase II and Cell Cycle Control
DNA Topoisomerase II is an essential nuclear enzyme that resolves topological challenges in the genome by creating transient double-strand breaks to allow for the passage of another DNA duplex. This function is critical during DNA replication and chromosome segregation. The G2/M checkpoint is a crucial surveillance mechanism that prevents cells from entering mitosis with damaged or incompletely replicated DNA. Inhibition of Topo II can activate this checkpoint, leading to cell cycle arrest and, in many cases, apoptosis, making it a key target for cancer chemotherapy.
Topo II inhibitors are broadly classified into two categories:
-
Topo II poisons (e.g., etoposide, doxorubicin): These agents stabilize the covalent complex between Topo II and DNA, leading to the accumulation of DNA double-strand breaks and activation of the DNA damage response (DDR) pathway.
-
Catalytic Topo II inhibitors (e.g., ICRF-193, merbarone, and this compound): These inhibitors interfere with the enzymatic cycle of Topo II without stabilizing the DNA-cleavage complex. They typically act by preventing ATP hydrolysis, which is necessary for the enzyme to reset for another catalytic cycle. This leads to the activation of the decatenation checkpoint.
This compound (Compound 3m)
This compound is a novel catalytic inhibitor belonging to a series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives. It has demonstrated significant antiproliferative activity against a panel of cancer cell lines.
Quantitative Data: Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| MDA-MB-231 | Breast Cancer | 25.85 |
| A549 | Lung Cancer | 1.82 |
| K562 | Chronic Myelogenous Leukemia | 10.38 |
| Raji | Burkitt's Lymphoma | 1.73 |
| HL-60 | Acute Promyelocytic Leukemia | 1.23 |
| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |
Data presented is for research reference only and has not been independently confirmed.
While specific quantitative data on the percentage of cells arrested in the G2/M phase by this compound is not available in the public domain, studies on other catalytic Topo II inhibitors have shown a significant accumulation of cells in this phase of the cell cycle.
Signaling Pathways in G2/M Arrest Induced by Catalytic Topo II Inhibitors
Catalytic inhibition of Topo II primarily activates the decatenation checkpoint , which is distinct from the ATM/ATR-mediated DNA damage response pathway triggered by Topo II poisons. This checkpoint is activated by the persistence of catenated (intertwined) sister chromatids that cannot be resolved due to the inhibition of Topo II.
A key signaling pathway implicated in the decatenation checkpoint is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway . The activation of this pathway in response to catalytic Topo II inhibitors appears to be independent of the ATM kinase.
The sequence of events leading to G2/M arrest is as follows:
-
Inhibition of Topo II catalytic activity by an agent like this compound.
-
Failure to resolve sister chromatid catenations.
-
Activation of the p38 MAPK pathway.
-
p38 MAPK can then phosphorylate and inhibit the phosphatase Cdc25B.
-
Inhibition of Cdc25B prevents the dephosphorylation and activation of the Cyclin B1/CDK1 complex.
-
The Cyclin B1/CDK1 complex remains in its inactive, phosphorylated state, thus preventing entry into mitosis and causing arrest in the G2 phase.
Visualization of the Signaling Pathway
Caption: Signaling pathway of G2/M arrest by catalytic Topo II inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in G2/M cell cycle arrest.
Cell Culture and Drug Treatment
-
Cell Lines: HL-60 (human promyelocytic leukemia) cells are a suitable model as they are sensitive to this compound.
-
Culture Conditions: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24, 48 hours). A vehicle control (DMSO only) should be included in all experiments.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the quantitative analysis of cell cycle distribution.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis of Cell Cycle Proteins
This protocol is to assess the protein levels of key G2/M regulators, Cyclin B1 and CDK1.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Cyclin B1, mouse anti-CDK1, rabbit anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
After drug treatment, harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
-
Conclusion
This compound is a promising catalytic inhibitor of Topo II with significant antiproliferative effects. While specific data on its ability to induce G2/M arrest is not yet widely published, its mechanism of action is expected to be consistent with other catalytic inhibitors that activate the decatenation checkpoint, primarily through the p38 MAPK pathway, leading to the inhibition of the Cyclin B1/CDK1 complex. The experimental protocols provided in this guide offer a robust framework for the detailed investigation of the cell cycle effects of this compound and other novel Topo II inhibitors. Further research is warranted to fully elucidate the specific molecular interactions and downstream effects of this compound, which will be crucial for its potential development as a therapeutic agent.
References
The Impact of Topoisomerase II Inhibitors on DNA Replication: A Technical Guide
Disclaimer: No specific therapeutic agent or research compound designated "Topoisomerase II inhibitor 13" could be identified in the current literature. This guide, therefore, provides a comprehensive overview of the effects of the broader class of Topoisomerase II (Topo II) inhibitors on DNA replication, drawing upon established examples and well-documented experimental findings. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Topoisomerase II and its Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and chromosome segregation.[1][2] Type II topoisomerases (Topo II) transiently cleave both strands of a DNA duplex to allow another DNA segment to pass through, thereby altering DNA topology.[1][3] This activity is crucial for relieving the superhelical stress generated ahead of the replication fork and for decatenating intertwined daughter chromosomes following replication.[3][4]
Topo II inhibitors are a class of therapeutic agents, primarily used in oncology, that interfere with the catalytic cycle of the enzyme.[1][5] These inhibitors are broadly categorized into two main groups:
-
Topo II Poisons (or Interfacial Inhibitors): These compounds stabilize the transient "cleavage complex," a covalent intermediate where Topo II is bound to the 5' ends of the cleaved DNA.[1][6][7] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[6][8] The collision of replication forks with these stalled cleavage complexes is a primary source of cytotoxicity.[8][9] Etoposide and doxorubicin are classic examples of Topo II poisons.[10][11]
-
Topo II Catalytic Inhibitors (or ATP-Competitive Inhibitors): These agents inhibit other steps in the Topo II catalytic cycle, such as ATP binding or hydrolysis, without trapping the cleavage complex.[3][5] By preventing the overall catalytic activity, they can also disrupt DNA replication and chromosome segregation.[4] Bisdioxopiperazines like ICRF-193 are examples of this class.[4][5]
Mechanism of Action: How Topo II Inhibitors Disrupt DNA Replication
The primary mechanism by which Topo II inhibitors affect DNA replication is through the generation of DNA lesions and the subsequent activation of cellular stress responses.
For Topo II Poisons:
-
Stabilization of the Cleavage Complex: The inhibitor binds to the Topo II-DNA complex, preventing the re-ligation of the double-strand break.[7]
-
Replication Fork Collision: Advancing replication forks collide with the stabilized cleavage complexes.[8][9]
-
Generation of DSBs: This collision leads to the conversion of the transient, enzyme-linked breaks into permanent, irreversible DNA double-strand breaks.[8]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers DNA damage response (DDR) pathways, often leading to cell cycle arrest, typically in the G2 phase, to allow for DNA repair.[4] If the damage is too extensive, apoptotic pathways are initiated, leading to programmed cell death.[8]
Interestingly, research has shown that even within the class of Topo II poisons, the precise mechanism of replication inhibition can differ. For example, etoposide's inhibition of DNA replication is dependent on Topo II, whereas doxorubicin can also inhibit replication fork progression independently of Topo II by intercalating into the DNA.[9][10]
For Topo II Catalytic Inhibitors:
These inhibitors do not generate DSBs in the same manner as poisons. Instead, they prevent Topo II from performing its essential functions in decatenation and relaxation of supercoils.[3][4] This leads to topological stress that can impede the progression of replication forks and ultimately cause cell cycle arrest, often in G2/M phase, due to the failure to properly segregate chromosomes.[4]
Quantitative Data on the Effects of Representative Topoisomerase II Inhibitors
The following table summarizes quantitative data for well-characterized Topo II inhibitors, providing a comparative overview of their potency and cellular effects.
| Inhibitor | Class | Target Cells | IC50 | Effect on DNA Replication | Reference |
| Etoposide (VP-16) | Poison | LoVo, HT-29 | 15.8 ± 5.1 µM, 5.17 ± 1.4 µM | Induces Topo II-dependent DNA breaks and fork stalling.[9][10] | [12] |
| Doxorubicin | Poison | MCF-7/wt | 0.42 mM | Stalls replication forks independently of Topo II by DNA intercalation.[9][10] | [12] |
| Mitoxantrone | Poison | HepG2 | 2.0 µM | Type II topoisomerase inhibitor. | [12] |
| Teniposide | Poison | Not Specified | Not Specified | Forms a complex with DNA and Topoisomerase II, resulting in decreased DNA rejoining and chromosomal breakage.[3] | [3] |
| ICRF-193 | Catalytic Inhibitor | Not Specified | Not Specified | Inhibits ATP hydrolysis, leading to cell cycle arrest.[4] | [4] |
Experimental Protocols for Studying Topoisomerase II Inhibitors
The investigation of Topo II inhibitors and their effects on DNA replication involves a variety of in vitro and in vivo assays.
Topoisomerase II Activity Assays
a) DNA Relaxation Assay (for Topoisomerase I and II):
-
Principle: Measures the ability of topoisomerases to relax supercoiled plasmid DNA.
-
Methodology:
-
Incubate supercoiled plasmid DNA with purified Topo II or nuclear extracts in the presence or absence of the test inhibitor.
-
The reaction products are then separated by agarose gel electrophoresis.
-
Relaxed DNA migrates slower than supercoiled DNA, allowing for visualization of enzyme activity and inhibition.
-
b) Decatenation Assay (Specific for Topoisomerase II):
-
Principle: Assesses the ability of Topo II to decatenate, or unlink, kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles.
-
Methodology:
-
Incubate kDNA with Topo II in the presence or absence of the inhibitor.
-
Decatenated minicircles are separated from the catenated network by agarose gel electrophoresis.
-
Inhibition of decatenation results in the kDNA remaining in the well of the gel.[13]
-
In Vivo Complex of Enzyme (ICE) Bioassay
-
Principle: This assay quantifies the amount of Topo II covalently bound to DNA within cells, which is a direct measure of the stabilization of the cleavage complex by Topo II poisons.[2]
-
Methodology:
DNA Damage and Cell Cycle Analysis
a) Comet Assay (Single Cell Gel Electrophoresis):
-
Principle: Detects DNA strand breaks in individual cells.
-
Methodology:
-
Embed inhibitor-treated cells in agarose on a microscope slide.
-
Lyse the cells and subject them to electrophoresis.
-
Fragmented DNA migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.
-
b) Flow Cytometry:
-
Principle: Analyzes the cell cycle distribution of a cell population.
-
Methodology:
-
Treat cells with the inhibitor for various time points.
-
Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of individual cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. This can reveal cell cycle arrest induced by the inhibitor.
-
c) Western Blotting for DNA Damage Markers:
-
Principle: Detects the upregulation of proteins involved in the DNA damage response.
-
Methodology:
-
Prepare protein lysates from inhibitor-treated cells.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against key DDR proteins such as phosphorylated H2AX (γH2AX), ATM, and Chk2 to assess the activation of DNA damage signaling pathways.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of Topoisomerase II Poisons
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. abmole.com [abmole.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of Topoisomerase II Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the topoisomerase II inhibitor identified as compound 13 in a series of tridemethylthiocolchicine analogues. This document outlines the quantitative biological data, detailed experimental methodologies, and the proposed mechanism of action, offering valuable insights for researchers in oncology and drug discovery.
Core Structure-Activity Relationship Data
The biological activity of topoisomerase II inhibitor 13 and its analogues was evaluated to determine their efficacy as cytotoxic agents and their specific inhibitory action on topoisomerase II. The key findings from these studies are summarized below, highlighting the structural features crucial for their biological activity.
Quantitative Biological Data Summary
The following table presents the in vitro inhibitory activities of key phenolic congeners of thiocolchicine, including compound 13, against mammalian DNA topoisomerase II and their impact on tubulin polymerization. Additionally, the cytotoxic effects of these compounds on various human tumor cell lines are provided.
| Compound | Description | Topoisomerase II Inhibition (IC50, µM) | Tubulin Polymerization (IC50, µM) | Cytotoxicity (ED50, µg/mL) |
| KB | ||||
| 7a | Completely Demethylated Analogue | 9 | >40 | >10 |
| 8 | Monophenol | >100 | 1.8 | >10 |
| 9 | Monophenol | >100 | 1.9 | >10 |
| 10 | Monophenol | >100 | 2.1 | >10 |
| 11 | Catechol | >100 | 2.5 | >10 |
| 12 | Catechol | 20 | 3.5 | >10 |
| 13 | Pyrogallol Analogue | >100 | 3.8 | >10 |
| Etoposide | Reference Compound | 20 | >100 | 0.8 |
| Colchicine | Reference Compound | >100 | 1.5 | 0.003 |
Data sourced from in vitro studies on tridemethylthiocolchicine analogues. It is important to note that while most target compounds inhibited topoisomerase II activity, the cytotoxicity of these phenolic compounds was significantly lower than that of colchicine, potentially due to reduced cell membrane permeability.[1]
Experimental Protocols
The following sections detail the methodologies used to ascertain the biological activities presented in the quantitative data summary.
Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay is a standard method for evaluating the enzymatic activity of topoisomerase II and the inhibitory effects of test compounds.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Test compounds (dissolved in DMSO)
-
Agarose gel (1%)
-
Ethidium bromide staining solution
-
UV transilluminator
Procedure:
-
A reaction mixture is prepared containing assay buffer, kDNA, and the test compound at various concentrations.
-
The reaction is initiated by the addition of human topoisomerase II enzyme.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is terminated by the addition of the stop solution/loading dye.
-
The reaction products are then subjected to electrophoresis on a 1% agarose gel.
-
The gel is stained with ethidium bromide and visualized under UV light.
-
Inhibition of topoisomerase II is determined by the reduction in the amount of decatenated DNA (monomeric circles) compared to the control (enzyme without inhibitor).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
Human tumor cell lines (e.g., KB, HCT-8, A-549, MCF-7)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Following incubation, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a further 4 hours, allowing viable cells to convert the soluble yellow MTT into insoluble purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The ED50 (effective dose for 50% inhibition) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the inhibitor's mechanism, the following diagrams are provided.
Caption: Workflow of the in vitro Topoisomerase II DNA decatenation assay.
Caption: Proposed mechanism of action for Topoisomerase II inhibitors leading to apoptosis.
Concluding Remarks
The structure-activity relationship studies of tridemethylthiocolchicine analogues reveal a shift in biological activity from tubulin inhibition to topoisomerase II inhibition upon demethylation of the A ring. While compound 13, a pyrogallol analogue, did not show potent topoisomerase II inhibitory activity in the reported assay, the broader study underscores the potential of this chemical scaffold for developing novel topoisomerase II inhibitors. The relatively low cytotoxicity of the phenolic compounds suggests that future derivatization strategies could focus on improving cell permeability to enhance their anticancer efficacy. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers aiming to design and evaluate new topoisomerase II inhibitors based on the thiocolchicine backbone.
References
An In-depth Technical Guide on the Chemical Properties of Topoisomerase II Inhibitor 13
This technical guide provides a comprehensive overview of the chemical and biological properties of Topoisomerase II inhibitor 13, a novel nonintercalative catalytic inhibitor of human topoisomerase II. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and pharmacology.
Introduction
Topoisomerase II (Topo II) is a vital nuclear enzyme that plays a crucial role in managing DNA topology, which is essential for processes such as DNA replication, transcription, and chromosome segregation. Due to their critical function in cell proliferation, Topo II enzymes have become important targets for the development of anticancer agents. Topoisomerase II inhibitors are broadly classified into two categories: Topo II poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis, and catalytic inhibitors, which interfere with the enzymatic activity of Topo II without causing DNA damage.
This compound, also identified as compound 3m in primary literature, belongs to a series of 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives.[1][2] It has been identified as a potent nonintercalative catalytic inhibitor of Topo II, demonstrating significant antiproliferative activity against a range of human cancer cell lines, including those resistant to Topo II poisons.[1][2] This guide summarizes the key chemical properties, biological activities, and the methodologies used to evaluate this compound.
Chemical and Physical Properties
This compound is a synthetic small molecule with the molecular formula C₂₂H₂₃N₉. It is characterized by a pyrrolo[2,3-b]pyrazine core substituted with a benzoazolyl group and an alkylamino side chain, which are crucial for its biological activity.[1][2]
| Property | Value | Reference |
| IUPAC Name | 2-(1-(3-(diethylamino)propyl)-3-(1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]pyrazin-5-yl)acetonitrile | N/A |
| Molecular Formula | C₂₂H₂₃N₉ | [3] |
| Molecular Weight | 413.48 g/mol | [3] |
| CAS Number | 451515-89-2 | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility | Soluble in DMSO (12.5 mg/mL with ultrasonic and warming) | [3] |
| SMILES | N#CC1=NC2=C(N(CCCN(CC)CC)C(N)=C2C3=NC4=C(N3)C=CC=C4)N=C1C#N | [3] |
Biological Activity
Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below. Notably, the compound retains significant activity against the HL-60/MX2 cell line, which is known for its resistance to Topoisomerase II poisons.[1][2][3]
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 25.85 | [3] |
| A549 | Lung Cancer | 1.82 | [3] |
| K562 | Leukemia | 10.38 | [3] |
| Raji | Lymphoma | 1.73 | [3] |
| HL-60 | Leukemia | 1.23 | [3] |
| HL-60/MX2 | Leukemia (Topo II poison resistant) | 0.87 | [3] |
Topoisomerase II Inhibition
As a catalytic inhibitor, this compound inhibits the enzymatic activity of Topoisomerase II. Studies have shown that it exerts a strong inhibitory effect on Topo II at a concentration of 20 µM and almost completely inhibits the enzyme's activity at 50 µM.[3] Further mechanistic studies suggest that it acts as a nonintercalative inhibitor, potentially by blocking the ATP binding site of the enzyme.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of this compound (Compound 3m)
The synthesis of this compound is detailed in the primary literature by Li et al. (2016).[1][2] The general synthetic scheme involves a multi-step process starting from commercially available materials, leading to the formation of the pyrrolo[2,3-b]pyrazine core, followed by the introduction of the benzoazolyl group and the alkylamino side chain. For the specific reaction conditions, purification methods, and characterization data (¹H NMR, ¹³C NMR, HRMS), please refer to the aforementioned publication.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A549, K562, Raji, HL-60, HL-60/MX2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: A stock solution of this compound in DMSO is serially diluted with culture medium to achieve a range of final concentrations. 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase II Relaxation Assay
The inhibitory effect on Topoisomerase II catalytic activity is assessed by a DNA relaxation assay.[6][7]
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)
-
ATP solution (e.g., 1 mM final concentration)
-
This compound (dissolved in DMSO)
-
Loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: The reaction mixture is prepared on ice and typically contains assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and ATP.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor and a control with only DMSO are included.
-
Enzyme Addition: Human Topoisomerase IIα enzyme is added to each reaction mixture (except for the negative control).
-
Incubation: The reactions are incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K, followed by incubation to digest the enzyme.
-
Agarose Gel Electrophoresis: The reaction products are mixed with loading dye and loaded onto a 1% agarose gel. Electrophoresis is carried out to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of Topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of the inhibitor.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by this compound can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[8][9]
Materials:
-
Human cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 or 48 hours). Untreated cells serve as a negative control.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for a catalytic Topoisomerase II inhibitor leading to apoptosis.
Caption: Proposed mechanism of this compound inducing apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the biological activity of this compound.
Caption: General workflow for the biological evaluation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. inspiralis.com [inspiralis.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Topoisomerase II Inhibitor 13
These application notes provide detailed protocols for researchers, scientists, and drug development professionals working with Topoisomerase II Inhibitor 13, a potent anti-proliferative agent that induces apoptosis in various cancer cell lines.
Introduction
Topoisomerase II (Topo II) is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[1][2] It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, thus resolving knots and tangles.[1] Topoisomerase II inhibitors interfere with this process and are categorized into two main classes: Topo II poisons, which stabilize the DNA-enzyme complex leading to DNA breaks, and catalytic inhibitors, which prevent the enzyme from carrying out its function.[1][3] this compound acts as a catalytic inhibitor of Topoisomerase II, demonstrating anti-proliferative activity and inducing apoptosis in a range of cancer cell lines.[4]
Data Presentation
Antiproliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various human cancer cell lines, highlighting its potential as a broad-spectrum anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.82 |
| HeLa | Cervical Cancer | 3.15 |
| HL-60 | Promyelocytic Leukemia | > 0.73, 1.23 |
| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87, 1.82 |
| K562 | Chronic Myelogenous Leukemia | 1.8, 10.38 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.85 |
| Raji | Burkitt's Lymphoma | 1.73, 1.87 |
| HEK293 | Human Embryonic Kidney | 7.87 |
Note: Variations in IC50 values can be attributed to different experimental conditions and compound batches (referred to as 3m or 3n in some sources).[4]
Experimental Protocols
General Handling and Preparation of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Stock Solution Preparation:
-
This compound is soluble in DMSO.[4] To prepare a 10 mM stock solution, dissolve 4.13 mg of the compound (Molecular Weight: 413.48 g/mol ) in 1 mL of DMSO.
-
Warm and sonicate the solution if necessary to ensure complete dissolution.[4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations using sterile cell culture medium.
-
It is recommended to prepare fresh dilutions for each experiment. The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Cell Culture Protocol
Materials:
-
Cancer cell lines of interest (e.g., A549, HeLa, K562)
-
Appropriate complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)
-
Cell culture flasks, plates, and dishes
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA for adherent cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture the selected cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
For experiments, seed the cells at an appropriate density in multi-well plates, flasks, or dishes. Seeding density should be optimized for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and stabilize for 24 hours before adding the inhibitor.
-
Prepare working solutions of this compound in the complete culture medium at the desired concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the cells with the inhibitor for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific assay.
Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.[5]
-
Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[7]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Inhibition of Topoisomerase II can lead to a G2/M phase arrest.[8][9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Signaling Pathway of Topoisomerase II Inhibition-Induced Apoptosis
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Topoisomerase II inhibitor-induced apoptosis in thymocytes and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase II Inhibitor 13 in MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.[1][2] Their inhibition leads to DNA damage and ultimately triggers programmed cell death, or apoptosis, making them key targets in cancer therapy.[3][4][5] Topoisomerase II inhibitor 13 is a potent inhibitor of Topo II, demonstrating significant antiproliferative activity against a range of cancer cell lines.[6] This compound stabilizes the Topoisomerase II-DNA cleavage complex, which prevents the re-ligation of double-stranded DNA breaks.[4][7] The accumulation of these breaks is thought to initiate a signaling cascade that culminates in apoptosis.[8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The concentration of these crystals, which is determined by measuring the absorbance, is directly proportional to the number of metabolically active (viable) cells.[11] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.
Data Presentation
The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below.
Table 1: IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 25.85 | [6] |
| A549 | Lung Cancer | 1.82 | [6] |
| K562 | Leukemia | 10.38 | [6] |
| Raji | Burkitt's Lymphoma | 1.73 | [6] |
| HL-60 | Promyelocytic Leukemia | 1.23 | [6] |
| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 | [6] |
Note: The data presented above for this compound is based on available literature. For more comprehensive analysis, it is recommended to generate dose-response curves for each specific cell line and experimental condition.
For comparative purposes, the following table provides representative dose-response data for the well-characterized Topoisomerase II inhibitor, Etoposide, on the human neuroblastoma cell line HTLA-230 after 24 hours of exposure.
Table 2: Representative Dose-Response Data for Etoposide using MTT Assay
| Etoposide Concentration (µM) | % Cell Viability (relative to control) |
| 0 | 100 |
| 0.07 | ~100 |
| 1.25 | ~95 |
| 10 | ~80 |
| 50 | ~55 |
| 100 | ~40 |
| 150 | ~35 |
| 225 | ~30 |
Data is estimated from the dose-response curve presented in[12].
Experimental Protocols
MTT Assay Protocol for Determining the Cytotoxicity of this compound
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-650 nm recommended)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in complete culture medium to a final concentration that will result in 70-80% confluency after the desired incubation period (typically 24-72 hours). This needs to be optimized for each cell line (a general starting point is 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor) and a negative control (untreated cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color change.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway
Topoisomerase II inhibitors induce apoptosis through a complex signaling cascade. The following diagram illustrates a generalized pathway initiated by the formation of Topoisomerase II-DNA cleavage complexes, leading to the activation of caspases and execution of apoptosis. This pathway is based on the known mechanisms of well-characterized Topoisomerase II inhibitors like etoposide and doxorubicin.
Caption: Apoptotic signaling pathway induced by Topoisomerase II inhibitors.
Experimental Workflow
The following diagram outlines the key steps involved in performing the MTT assay to assess the cytotoxicity of this compound.
Caption: Experimental workflow for the MTT assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. Their inhibition leads to cell cycle arrest and, ultimately, cell death, making them key targets for anticancer therapies. Topo II inhibitors are broadly classified into two categories: Topoisomerase II poisons and catalytic inhibitors.
-
Topoisomerase II poisons (e.g., etoposide, doxorubicin) stabilize the transient DNA-Topo II cleavage complex, leading to the accumulation of DNA double-strand breaks (DSBs).[1]
-
Catalytic inhibitors (e.g., ICRF-193, dexrazoxane) interfere with the enzymatic activity of Topo II, often by locking the enzyme in a closed-clamp conformation on the DNA, which prevents the proper segregation of sister chromatids.[2][3]
This document provides detailed protocols for analyzing the cell cycle effects of Topo II inhibitors using flow cytometry with propidium iodide (PI) staining. It also presents quantitative data on cell cycle distribution following treatment with the Topo II poison etoposide and discusses the distinct signaling pathways activated by these two classes of inhibitors.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the effects of the Topoisomerase II poison etoposide on the cell cycle distribution of Jurkat cells.
Table 1: Cell Cycle Distribution of Jurkat Cells (Control) [4]
| Cell Cycle Phase | Percentage of Cells |
| Sub-G1 | 2.1% |
| G0/G1 | 54.0% |
| S | 26.4% |
| G2/M | 15.4% |
Table 2: Cell Cycle Distribution of Jurkat Cells Treated with Etoposide for 24 hours [4]
| Etoposide Concentration | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| 0.06 µM | 2.8% | 45.9% | 23.2% | 26.8% |
| 0.12 µM | 2.2% | 18.9% | 24.9% | 52.2% |
As the concentration of etoposide increases, there is a significant accumulation of cells in the G2/M phase, a hallmark of Topo II poison activity.[4]
Signaling Pathways
The mechanisms leading to cell cycle arrest differ significantly between Topoisomerase II poisons and catalytic inhibitors.
Topoisomerase II Poison (Etoposide)-Induced G2/M Arrest
Etoposide treatment leads to the stabilization of Topo II-DNA cleavage complexes, resulting in DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway, primarily through the ATM kinase. Activated ATM then phosphorylates a cascade of downstream targets, including p53 and Chk2, which ultimately leads to the inactivation of the Cyclin B-Cdc2 complex, preventing entry into mitosis and causing a G2/M arrest.[1][5]
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase II–DNA complexes trapped by ICRF-193 perturb chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 5. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Topoisomerase II Inhibitor 13 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2] Their inhibition can lead to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis, making them key targets for anticancer drug development.[1][3] Topoisomerase II inhibitor 13 is a potent inhibitor of Topo II, demonstrating antiproliferative activity against a range of cancer cell lines and inducing apoptosis.[4][5] This document provides a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent, ensuring optimal solubility and stability for use in various in vitro assays.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 413.48 g/mol | [4][5] |
| CAS Number | 451515-89-2 | [4] |
| Appearance | Light yellow to yellow solid | [4] |
| Formula | C₂₂H₂₃N₉ | [4][5] |
| Solubility in DMSO | 12.5 mg/mL (30.23 mM) | [4][5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4][5] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [4][5] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of the inhibitor using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.13 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder. For 4.13 mg, add 1 mL of DMSO.
-
Dissolution: To aid dissolution, vortex the solution gently. The solubility of this compound in DMSO can be enhanced with sonication and gentle warming.[4][5] Use an ultrasonic bath for 5-10 minutes. If necessary, warm the solution briefly to 37°C.
-
Visual Inspection: Ensure the powder is completely dissolved and the solution is clear before use.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.[4]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5]
Note on Working Solutions: Prepare fresh working solutions for your experiments by diluting the stock solution in the appropriate cell culture medium or buffer. Note that high concentrations of DMSO can be toxic to cells; it is advisable to keep the final DMSO concentration in your assay below 0.5%.
Visualizations
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway: Action of Topoisomerase II Inhibitors
References
Application Notes and Protocols: In Vitro Kinase Assays with Topoisomerase II Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.[1] Their inhibition is a key mechanism for several clinically effective anticancer drugs.[2] These drugs can be classified as either Topo II poisons, which stabilize the DNA-enzyme cleavage complex leading to DNA double-strand breaks, or catalytic inhibitors, which interfere with the enzymatic cycle, for instance, by inhibiting ATPase activity.[2][3]
Recent studies have highlighted a significant interplay between Topo II inhibition and various protein kinase signaling pathways that regulate cell cycle progression, DNA damage response (DDR), and apoptosis.[4][5][6] Understanding the effect of novel Topo II inhibitors on specific kinases is crucial for elucidating their full mechanism of action, identifying potential combination therapies, and predicting off-target effects.
This document provides detailed protocols for conducting in vitro kinase assays to evaluate the effect of a novel Topoisomerase II inhibitor, designated here as Compound 13 , on key regulatory kinases.
Signaling Pathways of Interest
Topo II inhibition can trigger cellular stress responses that activate multiple kinase cascades. Key pathways implicated include the MAPK/ERK pathway, the p38 MAPK pathway, and the DNA damage response pathways involving ATM, ATR, and DNA-PK.[4][6][7][8][9]
Data Presentation: Kinase Inhibition Profile of Compound 13
The inhibitory activity of Compound 13 against a panel of selected kinases can be quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
| Kinase Target | Kinase Family | Substrate | ATP Concentration (µM) | Compound 13 IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| ERK1 | MAPK | Myelin Basic Protein (MBP) | 10 | > 100 | U0126 | 0.07 |
| ERK2 | MAPK | Myelin Basic Protein (MBP) | 10 | > 100 | U0126 | 0.06 |
| p38α | MAPK | ATF2 | 10 | 25.3 | SB203580 | 0.05 |
| ATM | PI3K-like | p53 peptide | 10 | 8.7 | KU-55933 | 0.013 |
| ATR | PI3K-like | CDC25C peptide | 10 | 15.2 | VE-821 | 0.02 |
| DNA-PK | PI3K-like | p53-derived peptide | 10 | 5.1 | Peposertib (M3814) | 0.002 |
| Chk1 | CAMK | CHKtide | 100 | 45.8 | AZD7762 | 0.005 |
| Chk2 | CAMK | CHKtide | 100 | 62.1 | BML-277 | 0.018 |
| CDK1/CycB | CMGC | Histone H1 | 10 | > 100 | Roscovitine | 0.45 |
| Casein Kinase II | Other | Casein | 10 | 1.5 | TBB | 0.15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions and the specific properties of the test compound.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay (32P-ATP)
This protocol describes a standard method for measuring the activity of a purified kinase in the presence of an inhibitor using a radioactive ATP isotope.[10]
Materials:
-
Purified recombinant kinase (e.g., DNA-PK, ATM, p38α)
-
Specific peptide or protein substrate
-
Compound 13 (dissolved in 100% DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Cold ATP stock solution
-
10% Trichloroacetic acid (TCA) or Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the appropriate concentration of purified kinase, and the specific substrate.
-
Inhibitor Preparation: Perform serial dilutions of Compound 13 in kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[11]
-
Assay Initiation:
-
Add the diluted Compound 13 or vehicle control (DMSO) to the reaction tubes.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mix of [γ-32P]ATP and cold ATP to a final concentration that is approximately the Km for the specific kinase.[10]
-
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in 10% TCA or 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification:
-
Dry the P81 papers.
-
Place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of Compound 13 relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: ADP-Glo™ Luminescent Kinase Assay
This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is well-suited for high-throughput screening.
Materials:
-
Purified recombinant kinase
-
Substrate
-
Compound 13 (dissolved in 100% DMSO)
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a white, opaque multi-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add serially diluted Compound 13 or vehicle control (DMSO).
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for 60 minutes.
-
First Read (ADP Detection):
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Second Read (Luminescence Generation):
-
Add Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus to the kinase activity.
-
Data Analysis: Calculate IC50 values as described in Protocol 1.
Conclusion
The provided protocols offer robust methods for assessing the in vitro effects of the Topoisomerase II inhibitor, Compound 13, on a panel of relevant protein kinases. By quantifying the inhibitory activity against key signaling proteins, researchers can build a comprehensive profile of the compound's selectivity and potential mechanism of action. This information is invaluable for guiding further preclinical development, understanding cellular responses, and designing rational combination therapies to enhance therapeutic efficacy.
References
- 1. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Casein kinase II–dependent phosphorylation of DNA topoisomerase II suppresses the effect of a catalytic topo II inhibitor, ICRF-193, in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK1/2 Signaling Plays an Important Role in Topoisomerase II Poison-Induced G2/M Checkpoint Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 6. mdpi.com [mdpi.com]
- 7. ERK1/2 Signaling Plays an Important Role in Topoisomerase II Poison-Induced G2/M Checkpoint Activation | PLOS One [journals.plos.org]
- 8. Topoisomerase II and histone deacetylase inhibitors delay the G2/M transition by triggering the p38 MAPK checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G2 arrest in response to topoisomerase II inhibitors: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Apoptosis Markers Following Topoisomerase II Inhibitor Treatment
Introduction
Topoisomerase II (Topo II) is a vital nuclear enzyme that manages DNA topology, which is crucial for processes like DNA replication and chromosome segregation.[1][2] Topoisomerase II inhibitors are a class of chemotherapeutic agents that disrupt this process by stabilizing the Topoisomerase II-DNA cleavable complex, which prevents the re-ligation of double-stranded DNA breaks.[1][3] The accumulation of these DNA breaks can trigger programmed cell death, or apoptosis, making Topo II inhibitors effective anticancer drugs.[1][4][5]
Western blotting is a powerful and widely used technique to study the molecular mechanisms of apoptosis.[6] It allows for the specific detection and quantification of key proteins involved in the apoptotic signaling cascade.[7] Following treatment with Topo II inhibitors such as etoposide or doxorubicin, Western blot analysis can reveal changes in the expression levels, post-translational modifications, and cleavage of specific apoptosis markers.[4][8] Key markers include members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), initiator caspases (e.g., Caspase-9), and executioner caspases (e.g., Caspase-3), as well as their downstream substrates like Poly (ADP-ribose) polymerase-1 (PARP-1).[7] The cleavage of caspases and PARP is a hallmark of apoptosis.[9][10]
These application notes provide a comprehensive guide for researchers utilizing Western blot to analyze apoptosis markers in response to Topoisomerase II inhibitor treatment.
Signaling Pathway and Experimental Overview
Topoisomerase II inhibitors induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. The stabilization of the Topo II-DNA complex leads to DNA double-strand breaks, initiating a signaling cascade that converges on the mitochondria. This results in the activation of effector caspases and the execution of cell death.
Caption: Topo II inhibitor-induced apoptosis pathway.
The general workflow for analyzing these markers involves treating cultured cells, preparing protein lysates, separating proteins by size, and detecting specific target proteins using antibodies.
Caption: Standard workflow for Western blot analysis.
Data Presentation
Quantitative analysis of Western blot data is crucial for interpreting the effects of Topoisomerase II inhibitors. Densitometry is used to measure the intensity of the bands corresponding to the proteins of interest, which are then typically normalized to a loading control (e.g., β-actin, GAPDH). The data below are representative examples of results obtained from treating cancer cell lines (e.g., HCT116, MCF-7) with a Topo II inhibitor like etoposide.[8][11]
Table 1: Analysis of Executioner Caspase and PARP Cleavage
| Target Protein | Treatment Group | Molecular Weight (kDa) | Normalized Band Intensity (Fold Change vs. Control) |
| Cleaved Caspase-3 | Control (DMSO) | 17/19 | 1.0 |
| Etoposide (50 µM, 24h) | 17/19 | 4.5[8][12] | |
| Full-Length PARP | Control (DMSO) | 116 | 1.0 |
| Etoposide (50 µM, 24h) | 116 | 0.3[10][13] | |
| Cleaved PARP | Control (DMSO) | 89 | 1.0 |
| Etoposide (50 µM, 24h) | 89 | 7.2[10][11][13] |
Table 2: Analysis of Bcl-2 Family Protein Expression
| Target Protein | Treatment Group | Molecular Weight (kDa) | Normalized Band Intensity (Fold Change vs. Control) | Bax:Bcl-2 Ratio |
| Bax | Control (DMSO) | 21 | 1.0 | 0.5 |
| Etoposide (50 µM, 24h) | 21 | 2.4[14] | 4.8 | |
| Bcl-2 | Control (DMSO) | 26 | 2.0 | |
| Etoposide (50 µM, 24h) | 26 | 1.0[14][15] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line and Topo II inhibitor being used.
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HCT116) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Preparation of Inhibitor: Prepare a stock solution of the Topoisomerase II inhibitor (e.g., 10 mM Etoposide in DMSO) and store it at -20°C.
-
Treatment: On the day of the experiment, dilute the stock solution to the desired final concentration in fresh culture medium. Remove the old medium from the cells, wash once with PBS, and add the medium containing the inhibitor. An equivalent volume of the vehicle (e.g., DMSO) should be added to control plates.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.
Protocol 2: Whole-Cell Lysate Preparation
-
Cell Collection: After incubation, place the culture dishes on ice. Aspirate the medium. Wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish (e.g., 100-200 µL for a well in a 6-well plate).
-
Scraping and Incubation: Use a cell scraper to detach the cells in the lysis buffer. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation on Ice: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Storage: Store the protein lysate at -80°C or proceed immediately to protein quantification.
Protocol 3: Protein Quantification (BCA Assay)
Determine the protein concentration of each lysate to ensure equal loading for Western blotting. The Bicinchoninic Acid (BCA) assay is a common method.
-
Prepare Standards: Prepare a series of protein standards using Bovine Serum Albumin (BSA) at known concentrations.
-
Prepare Working Reagent: Prepare the BCA working reagent according to the manufacturer's instructions.
-
Assay: Add a small volume of each cell lysate and each BSA standard to a 96-well plate in triplicate. Add the BCA working reagent to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 562 nm using a plate reader.
-
Calculation: Generate a standard curve from the BSA standards and use it to calculate the protein concentration of the unknown samples.
Protocol 4: Western Blotting for Apoptosis Markers
-
Sample Preparation for Loading: Based on the protein concentration, calculate the volume of lysate needed for equal protein loading (typically 20-50 µg per lane). Mix this volume with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE Gel Electrophoresis:
-
Assemble the gel electrophoresis apparatus with an appropriate percentage polyacrylamide gel (e.g., 12% or 4-15% gradient gel to resolve both large and small proteins like cleaved caspases).
-
Load the denatured protein samples and a molecular weight marker into the wells.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the system and protein size.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the apoptosis marker of interest (e.g., rabbit anti-cleaved Caspase-3, mouse anti-PARP, rabbit anti-Bax, mouse anti-Bcl-2) in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect another protein (like a loading control) on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-blocked and re-probed starting from Step 4. It is recommended to first probe for the less abundant protein.
-
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Topoisomerase II inhibitor-induced apoptosis in thymocytes and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]
- 5. youtube.com [youtube.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Topoisomerase inhibitor-induced apoptosis accompanied by down-regulation of Bcl-2 in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase II Inhibitor 13 in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) enzymes are critical for resolving DNA topological challenges during replication, transcription, and chromosome segregation. These enzymes introduce transient double-strand breaks in the DNA to allow for strand passage, and their activity is essential for cell proliferation, making them a key target in cancer therapy. Topoisomerase II inhibitor 13 is a potent inhibitor of Topo II, demonstrating significant antiproliferative and pro-apoptotic activity across a range of cancer cell lines. This document provides a detailed protocol for utilizing this compound in a colony formation (clonogenic) assay to assess its long-term effects on the reproductive viability of cancer cells.
Mechanism of Action
Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase poisons, such as the well-characterized etoposide, stabilize the transient covalent complex formed between Topo II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. These DNA lesions trigger a DNA damage response, cell cycle arrest, and ultimately, apoptosis. Catalytic inhibitors, in contrast, interfere with other steps of the enzymatic cycle, such as ATP binding or the release of the DNA strands, without trapping the enzyme on the DNA. This compound acts as a poison, inducing DNA damage and subsequent apoptosis.
Quantitative Data Summary
The inhibitory potential of this compound has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized in the table below. This data is crucial for designing experiments, as it provides a starting point for determining the effective concentration range for colony formation assays.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60/MX2 | Doxorubicin-resistant leukemia | 0.87 |
| HL-60 | Acute promyelocytic leukemia | 1.23 |
| Raji | Burkitt's lymphoma | 1.73 |
| A549 | Lung carcinoma | 1.82 |
| K562 | Chronic myelogenous leukemia | 10.38 |
| MDA-MB-231 | Breast adenocarcinoma | 25.85 |
Experimental Protocols
Colony Formation Assay Using this compound
This protocol outlines the steps to evaluate the long-term cytotoxic effects of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549 or HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Crystal violet staining solution (0.5% w/v crystal violet in 25% methanol)
-
Sterile, deionized water
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies in the control wells.
-
Allow the cells to attach and resume proliferation for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete cell culture medium. The concentration range should bracket the known IC50 value for the chosen cell line. A typical range might be from 0.1x to 10x the IC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the inhibitor).
-
After 24 hours of cell attachment, aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
The duration of treatment can vary. For a continuous exposure protocol, the cells are incubated with the inhibitor for the entire duration of colony formation (typically 10-14 days). For a short-term exposure protocol, which can mimic clinical dosing, cells are treated for a defined period (e.g., 24 or 48 hours), after which the inhibitor-containing medium is replaced with fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates in a 37°C, 5% CO2 incubator for 10-14 days, or until the colonies in the control wells are visible and contain at least 50 cells.
-
Monitor the plates periodically for colony growth.
-
-
Colony Staining and Counting:
-
Once the colonies have reached the desired size, aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
-
Aspirate the methanol and add 1 ml of 0.5% crystal violet staining solution to each well.
-
Incubate for 20-30 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with deionized water until the background is clear.
-
Allow the plates to air dry completely.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well. This can be done manually or using an automated colony counter.
-
Data Analysis:
-
Plating Efficiency (PE): Calculate the plating efficiency of the control cells using the following formula: PE = (Number of colonies in control wells / Number of cells seeded) x 100%
-
Surviving Fraction (SF): Calculate the surviving fraction for each treatment concentration using the following formula: SF = (Number of colonies in treated wells / (Number of cells seeded x PE)) x 100%
-
Dose-Response Curve: Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve. This allows for the determination of parameters such as the IC50 for colony formation.
Visualizations
Caption: Workflow for assessing clonogenic survival with this compound.
Caption: Mechanism of action for Topoisomerase II poisons leading to apoptosis.
Application Notes and Protocols for Immunofluorescence Staining of Topoisomerase II Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) is a critical nuclear enzyme responsible for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation.[1][2] By introducing transient double-strand breaks, Topo II allows for the passage of another DNA duplex through the break, thereby untangling DNA. This function makes it a key target for anticancer therapies.[3][4]
Topoisomerase II inhibitors are broadly classified into two main categories based on their mechanism of action:
-
Topo II Poisons: These agents, such as etoposide and doxorubicin, stabilize the transient covalent complex formed between Topo II and DNA, known as the cleavage complex.[4][5][6] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and the activation of DNA damage response pathways, ultimately triggering apoptosis.[7][8]
-
Topo II Catalytic Inhibitors: This class of inhibitors, including compounds like ICRF-193, acts by interfering with the enzymatic cycle of Topo II, often by preventing ATP hydrolysis.[9][10] This traps the enzyme on the DNA in a closed-clamp conformation without inducing a DNA break, thereby inhibiting its catalytic activity.[9][11]
This application note provides detailed protocols for immunofluorescence staining of Topoisomerase II alpha (Topo IIα), a key isoform targeted in cancer therapy, following treatment with a generic Topoisomerase II inhibitor, referred to here as "Inhibitor 13." Given that the precise mechanism of "Inhibitor 13" may be unknown, protocols and expected outcomes for both classes of inhibitors are presented. Immunofluorescence allows for the visualization and quantification of Topo IIα expression, localization, and its association with chromatin, providing valuable insights into the cellular response to inhibitor treatment.
Data Presentation
The following tables present hypothetical yet representative quantitative data that could be obtained from immunofluorescence experiments studying the effects of a Topoisomerase II inhibitor.
Table 1: Quantification of Nuclear Topo IIα Fluorescence Intensity
| Treatment Group | Concentration (µM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 150.2 | ± 15.8 |
| Inhibitor 13 | 0.1 | 185.6 | ± 20.1 |
| Inhibitor 13 | 1.0 | 250.9 | ± 28.4 |
| Inhibitor 13 | 10.0 | 310.5 | ± 35.2 |
| Etoposide (Positive Control) | 10.0 | 295.7 | ± 31.9 |
Table 2: Analysis of γH2AX Foci Formation as a Marker of DNA Damage
| Treatment Group | Concentration (µM) | Percentage of γH2AX Positive Nuclei (%) | Mean Number of Foci per Nucleus |
| Vehicle Control | 0 | 5.2 | 0.8 |
| Inhibitor 13 (as a poison) | 1.0 | 65.8 | 15.2 |
| Inhibitor 13 (as a catalytic inhibitor) | 1.0 | 8.1 | 1.1 |
| Etoposide (Positive Control) | 10.0 | 88.4 | 25.6 |
| ICRF-193 (Positive Control) | 10.0 | 7.5 | 1.0 |
Signaling Pathways and Experimental Workflow
Signaling Pathway for Topo II Poisons
Caption: Signaling cascade initiated by a Topo II poison.
Mechanism of Topo II Catalytic Inhibitors
Caption: Mechanism of action for a Topo II catalytic inhibitor.
Experimental Workflow for Immunofluorescence Staining
Caption: Step-by-step workflow for immunofluorescence analysis.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, HCT116, U2OS)
-
Glass coverslips (sterile)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Topoisomerase II Inhibitor 13 (stock solution in DMSO)
-
Etoposide (positive control for Topo II poisons)
-
ICRF-193 (positive control for catalytic inhibitors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1-0.5% in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS with 0.1% Tween-20)
-
Primary antibody: Mouse or Rabbit anti-Topoisomerase IIα
-
(Optional) Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibody: Goat anti-mouse/rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
Protocol 1: Immunofluorescence Staining of Topo IIα
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Treatment:
-
Prepare working concentrations of Inhibitor 13, etoposide, and/or ICRF-193 in pre-warmed cell culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitors or vehicle.
-
Incubate for the desired time (e.g., 1-24 hours), depending on the experimental design.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Topo IIα primary antibody in the blocking buffer according to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash once with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Allow the mounting medium to cure.
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for DAPI and the secondary antibody fluorophore.
-
Quantify the nuclear fluorescence intensity using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Co-staining for Topo IIα and γH2AX
To specifically assess DNA damage induced by Topo II poisons, co-staining for Topo IIα and γH2AX is recommended.
-
Follow Protocol 1, but during the Primary Antibody Incubation step (Step 6), use a cocktail of both anti-Topo IIα and anti-γH2AX primary antibodies, ensuring they are from different host species (e.g., mouse anti-Topo IIα and rabbit anti-γH2AX).
-
During the Secondary Antibody Incubation step (Step 7), use a cocktail of corresponding secondary antibodies with distinct fluorophores (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594).
Expected Results and Interpretation
-
Vehicle Control: In untreated, proliferating cells, Topo IIα should be localized within the nucleus, with increased intensity in G2/M phase cells.
-
Treatment with a Topo II Poison (e.g., Etoposide): An increase in the intensity of nuclear Topo IIα staining is expected, as the inhibitor traps the enzyme on the DNA.[8] Co-staining with γH2AX will reveal a significant increase in the number and intensity of nuclear foci, indicating the formation of DNA double-strand breaks.
-
Treatment with a Catalytic Inhibitor (e.g., ICRF-193): An accumulation of Topo IIα on chromatin, particularly on mitotic chromosomes, is anticipated due to the trapping of the closed-clamp intermediate.[9] However, there should be no significant increase in γH2AX foci compared to the control, as this class of inhibitors does not directly cause DNA breaks.[10]
By comparing the results of "Inhibitor 13" to these controls, researchers can infer its mechanism of action. An increase in both Topo IIα nuclear signal and γH2AX foci suggests it acts as a Topo II poison. Conversely, an increase in Topo IIα on chromatin without a corresponding increase in γH2AX signal would indicate it is likely a catalytic inhibitor.
References
- 1. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Topoisomerase II–DNA complexes trapped by ICRF-193 perturb chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Topoisomerase II Relaxation Assay with Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting a Topoisomerase II (Topo II) relaxation assay to evaluate the inhibitory activity of "Inhibitor 13," a known Topo II inhibitor. These guidelines are intended for professionals in research and drug development to ensure accurate and reproducible results.
Introduction
Topoisomerase II is a critical nuclear enzyme that modulates the topological state of DNA, playing a vital role in processes such as DNA replication, transcription, and chromosome segregation.[1] By introducing transient double-strand breaks, Topo II allows for the passage of another DNA duplex, thereby relaxing supercoiled DNA.[1] This catalytic activity makes Topo II a key target for anticancer therapies.[1] Inhibitors of Topo II can be classified as poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA damage, or catalytic inhibitors, which interfere with the enzyme's function without causing DNA breaks.
Inhibitor 13 is a compound identified as a Topoisomerase II inhibitor with demonstrated antiproliferative activity against various cancer cell lines.[2] This document outlines the protocol for a gel-based Topo II relaxation assay to characterize the inhibitory potential of Inhibitor 13. The assay relies on the principle that supercoiled plasmid DNA, when acted upon by Topo II, becomes relaxed. These two topological forms can be separated and visualized by agarose gel electrophoresis. The inhibition of this relaxation process serves as a measure of the inhibitor's efficacy.
Data Presentation
Quantitative Analysis of Inhibitor 13 Activity
The inhibitory effect of Inhibitor 13 on Topoisomerase II can be quantified by measuring the relative amount of supercoiled DNA remaining after the enzymatic reaction in the presence of the inhibitor. The intensity of the supercoiled DNA band is measured using densitometry and expressed as a percentage of the control reaction (containing enzyme but no inhibitor).
Table 1: Inhibition of Topoisomerase II Relaxation by Inhibitor 13
| Inhibitor 13 Concentration (µM) | % Inhibition of Topo II Relaxation |
| 0 (Control) | 0% |
| 20 | Strong Inhibition (~90-100%)[2] |
| 50 | Complete Inhibition[2] |
Note: The data presented is based on the manufacturer's information, which states a strong inhibitory effect at 20 µM and almost complete inhibition at higher concentrations.[2] A detailed dose-response experiment would be required to determine a precise IC50 value for the relaxation assay.
Table 2: Antiproliferative Activity of Inhibitor 13 against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 25.85[2] |
| A549 | Lung Cancer | 1.82[2] |
| K562 | Leukemia | 10.38[2] |
| Raji | Lymphoma | 1.73[2] |
| HL-60 | Leukemia | 1.23[2] |
| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87[2] |
Experimental Protocols
Topoisomerase II Relaxation Assay
This protocol is adapted from standard methodologies for assessing Topo II activity and inhibition.[3][4]
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
Inhibitor 13 stock solution (dissolved in DMSO)
-
DMSO (for control)
-
Sterile, nuclease-free water
-
5x DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide solution (or other DNA stain)
-
Chloroform:isoamyl alcohol (24:1) (optional, for stopping the reaction)
-
STEB (Sucrose, Tris-EDTA, Bromophenol blue) buffer (optional, for stopping the reaction)
Procedure:
-
Enzyme Titration (Recommended prior to inhibitor screening):
-
To determine the optimal amount of Topo II enzyme for the assay, perform a serial dilution of the enzyme.
-
Set up reactions as described below, but with varying concentrations of the enzyme and without any inhibitor.
-
The ideal enzyme concentration is the minimum amount required to fully relax the supercoiled DNA substrate under the assay conditions.
-
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For each 20 µL reaction, combine the following:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
0.5 µg of supercoiled plasmid DNA (e.g., 0.5 µL of a 1 µg/µL stock)
-
Sterile, nuclease-free water to a final volume of 18 µL.
-
-
Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes.
-
-
Inhibitor Addition:
-
Add 1 µL of Inhibitor 13 stock solution (at various desired final concentrations) or DMSO (for the no-inhibitor control) to the respective tubes.
-
Mix gently by pipetting.
-
-
Enzyme Addition and Incubation:
-
Add 1 µL of diluted Topo II enzyme (at the predetermined optimal concentration) to each tube, except for the "no enzyme" control where 1 µL of enzyme dilution buffer is added.
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 5x DNA Loading Dye. Alternatively, for a cleaner separation, the reaction can be stopped by adding 20 µL of chloroform:isoamyl alcohol (24:1) and 20 µL of STEB, vortexing briefly, and centrifuging. The upper aqueous phase is then loaded onto the gel.[3]
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer.
-
Load the entire reaction mixture (or the aqueous phase from the chloroform extraction) into the wells of the gel.
-
Include a lane with only the supercoiled DNA substrate as a marker.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.
-
Destain the gel in water for 10-20 minutes.
-
Visualize the DNA bands using a UV transilluminator and capture an image.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The percentage of inhibition is calculated as: % Inhibition = (1 - (Intensity of supercoiled band with inhibitor / Intensity of supercoiled band in control)) x 100
-
Mandatory Visualizations
Caption: Workflow for the Topoisomerase II Relaxation Assay with Inhibitor 13.
Caption: Simplified signaling pathway of Topoisomerase II inhibition leading to cell cycle arrest.
References
DNA cleavage assay to test Topoisomerase II inhibitor 13
Application Note & Protocol
Topic: DNA Cleavage Assay for the Evaluation of Topoisomerase II Inhibitor 13
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome by catalyzing the transient breakage and rejoining of DNA strands.[1] Human Topoisomerase II (Topo II) is a critical enzyme in this class, playing a vital role in processes like DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs).[2][3] This unique mechanism makes it a key target for anticancer therapies.[2][4]
Topoisomerase II inhibitors are broadly classified into two groups: catalytic inhibitors and Topo II poisons.[4][5] Topo II poisons, such as the widely used chemotherapy drug etoposide, act by stabilizing the transient "cleavage complex," which consists of the enzyme covalently bonded to the cleaved DNA.[3][6][7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs, which triggers cell cycle arrest and apoptosis.[8]
This compound is a novel compound identified as a potent inhibitor of Topo II that demonstrates significant antiproliferative activity against a range of cancer cell lines.[9] It functions as a Topo II poison, inducing apoptosis in cancer cells.[9] This application note provides a detailed protocol for an in vitro DNA cleavage assay to characterize the activity of this compound and similar compounds.
Mechanism of Action: Topoisomerase II Inhibition
The diagram below illustrates the catalytic cycle of Topoisomerase II and the mechanism of action for poison inhibitors like Inhibitor 13.
Data Presentation
The efficacy of this compound has been demonstrated through its anti-proliferative effects on various cancer cell lines.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 25.85[9] |
| A549 | Lung Cancer | 1.82[9] |
| K562 | Leukemia | 10.38[9] |
| Raji | Burkitt's Lymphoma | 1.73[9] |
| HL-60 | Promyelocytic Leukemia | 1.23[9] |
| HL-60/MX2 | Drug-Resistant Leukemia | 0.87[9] |
The following table provides representative data from an in vitro DNA cleavage assay, demonstrating the dose-dependent ability of Inhibitor 13 to stabilize the cleavage complex, resulting in an increased percentage of linearized plasmid DNA.
Table 2: Representative Data from Topo II DNA Cleavage Assay
| Treatment | Concentration (µM) | Supercoiled DNA (%) | Linear DNA (%) |
|---|---|---|---|
| No Enzyme Control | - | 100 | 0 |
| Topo II Control | 0 | 95 | 5 |
| Inhibitor 13 | 1 | 85 | 15 |
| 5 | 65 | 35 | |
| 20 | 30 | 70 | |
| 50 | 10 | 90 |
| Etoposide (Control) | 50 | 12 | 88 |
Experimental Protocols
This protocol describes an in vitro assay to measure the ability of a test compound to induce Topo II-mediated DNA cleavage using supercoiled plasmid DNA as a substrate.[10] The stabilization of the cleavage complex results in the conversion of supercoiled DNA to a linear form, which can be resolved and quantified by agarose gel electrophoresis.[11]
Materials and Reagents
-
Enzyme: Purified human Topoisomerase IIα (e.g., 5-10 units/reaction)
-
DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322), 0.2-0.5 µ g/reaction
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control: Etoposide, dissolved in DMSO
-
Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 750 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 5 mM ATP, 150 µg/mL BSA.
-
Stop Solution: 1% SDS, 50 mM EDTA (pH 8.0)
-
Enzyme Digestion: Proteinase K (20 mg/mL)
-
Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol
-
Agarose Gel: 1% (w/v) agarose in 1X TAE or TBE buffer with an intercalating dye (e.g., ethidium bromide or SYBR Safe)
-
Running Buffer: 1X TAE or TBE buffer
Experimental Workflow Diagram
The following diagram outlines the key steps in the Topoisomerase II DNA cleavage assay.
Step-by-Step Procedure
-
Reaction Assembly: On ice, prepare a master mix containing 5X Reaction Buffer, supercoiled DNA, and sterile water. Aliquot the master mix into individual reaction tubes (final volume 20 µL).
-
Add Compounds: Add the desired concentration of this compound, Etoposide (positive control), or DMSO (vehicle control) to the respective tubes.
-
Initiate Reaction: Add human Topoisomerase IIα enzyme to each tube to start the reaction. Mix gently by tapping the tube.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[10]
-
Terminate Reaction: Stop the reaction by adding 2 µL of Stop Solution (1% SDS, 50 mM EDTA). This dissociates the enzyme from the DNA but leaves the covalent link intact if a cleavage complex was trapped.
-
Protein Digestion: Add 2 µL of Proteinase K (0.8 mg/mL final concentration) to each tube to digest the Topoisomerase II enzyme. Incubate at 45°C for 30 minutes.[12]
-
Prepare for Electrophoresis: Add 4 µL of 6X loading dye to each sample and mix.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until there is adequate separation between the supercoiled and linear DNA bands.
-
Visualization and Quantification: Visualize the DNA bands using a UV transilluminator or a gel documentation system. The supercoiled plasmid DNA will migrate fastest, followed by the linear form. Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the percentage of linear DNA relative to the total DNA in each lane.
Conclusion
The in vitro DNA cleavage assay is a robust and direct method for characterizing Topoisomerase II poisons.[10] This protocol provides a clear framework for evaluating the activity of "this compound" by quantifying its ability to induce enzyme-mediated DNA cleavage. The data generated from this assay are crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.
References
- 1. Topoisomerases as Targets for Novel Drug Discovery [mdpi.com]
- 2. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 6. embopress.org [embopress.org]
- 7. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. inspiralis.com [inspiralis.com]
- 11. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Topoisomerase II inhibitor 13 solubility issues and solutions
Technical Support Center: Topoisomerase II Inhibitor 13
Disclaimer: "this compound" is not a publicly recognized compound name. This guide provides general troubleshooting and solubility enhancement strategies applicable to poorly soluble small molecule inhibitors, using "Inhibitor 13" as a representative example. The provided data is illustrative.
Frequently Asked Questions (FAQs)
Q1: My vial of Inhibitor 13 arrived as a powder. How should I prepare a stock solution?
A1: Most poorly soluble inhibitors are first dissolved in a non-polar organic solvent to create a high-concentration stock solution, which is then diluted into aqueous buffers or cell culture media for experiments. Dimethyl sulfoxide (DMSO) is the most common initial solvent.
-
Protocol: See the detailed "Protocol for Preparing a High-Concentration Stock Solution" in the Experimental Protocols section below.
-
Key Tip: Always start by adding a small amount of solvent to the powder and vortex thoroughly. Gentle warming (e.g., 37°C water bath for 5-10 minutes) can aid dissolution.[1]
Q2: I dissolved Inhibitor 13 in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a DMSO stock into an aqueous solution. The final concentration of your compound may have exceeded its aqueous solubility limit.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is less than 0.5% to avoid solvent toxicity to cells.[2]
-
Use a Lower Working Concentration: The simplest solution is to lower the final concentration of Inhibitor 13 in your experiment to a level below its aqueous solubility limit.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. For example, dilute the DMSO stock 1:10 in media, vortex, and then add this intermediate dilution to the final volume.[2]
-
Incorporate a Surfactant or Co-solvent: For in vivo studies or particularly difficult compounds, co-solvents like PEG400, or surfactants like Tween 80, can be used in the final formulation to maintain solubility.[2]
-
Consider Carrier Proteins: In some cell culture applications, adding serum or bovine serum albumin (BSA) to the medium can help solubilize hydrophobic compounds.
Q3: How can I determine the maximum soluble concentration of Inhibitor 13 in different solvents?
A3: A solubility test should be performed. This involves adding a known mass of the compound to a specific volume of solvent and observing for any undissolved particles. See the "Protocol for Solubility Determination" for a detailed method.
Q4: Can I use sonication to dissolve my compound?
A4: Yes, sonication can be used to break up particles and accelerate dissolution. However, it can also generate heat, which may degrade sensitive compounds. Use short bursts in an ice bath to minimize heating. For many compounds, vortexing and gentle warming are sufficient and preferred.
Q5: My results are inconsistent between experiments. Could this be a solubility issue?
A5: Yes, absolutely. If the compound is not fully dissolved or precipitates out of solution during the experiment, the effective concentration will be lower and more variable, leading to poor reproducibility. Always ensure your compound is fully in solution before starting any assay. Visually inspect your solutions for any signs of precipitation before use.
Troubleshooting Guide: Common Solubility Problems
| Problem | Possible Cause | Recommended Solution(s) |
| Powder will not dissolve in initial solvent (e.g., DMSO). | The concentration is too high for that solvent. | 1. Add more solvent to decrease the concentration.2. Gently warm the solution (37°C).3. Use sonication in short bursts.4. Try an alternative organic solvent (e.g., DMF, Ethanol). |
| Compound precipitates immediately upon dilution into aqueous buffer/media. | The aqueous solubility limit has been exceeded. | 1. Lower the final working concentration of the compound.2. Perform a stepwise dilution to avoid shocking the compound out of solution.[2]3. Ensure the final DMSO concentration is low (<0.5%).[2] |
| Solution appears clear at first, but becomes cloudy or forms precipitate over time. | The compound has low stability in the aqueous solution and is slowly precipitating. | 1. Prepare working solutions fresh immediately before each experiment.2. Store aqueous solutions for the shortest time possible, and consider refrigeration if compound stability allows.3. If using cell culture, the presence of salts and proteins can cause precipitation over time.[3] Test stability in your specific media. |
| Inconsistent results in cell-based assays. | Incomplete dissolution or precipitation of the compound in the culture well. | 1. Visually inspect plates under a microscope for signs of compound precipitation (looks like small crystals or amorphous debris).2. Prepare a fresh working solution from your stock for each experiment.3. Re-evaluate the maximum practical working concentration in your specific cell culture medium. |
Data Presentation: Solubility Profile
The following table provides illustrative solubility data for a hypothetical this compound. Researchers should generate their own data for their specific compound and batch.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 30 mg/mL (≥ 72.5 mM) | Recommended for primary stock solutions. Warming may be required.[1] |
| Ethanol | ~5 mg/mL | Less common for stock solutions due to lower solubility and higher volatility. |
| Water | < 0.1 mg/mL | Practically insoluble. Not suitable for stock solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Sparingly soluble in aqueous buffers.[4] |
| Cell Culture Media + 10% FBS | ~10-20 µM | Solubility is often slightly enhanced by serum proteins but can still be very low. |
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
-
Calculate Required Mass: Determine the mass of Inhibitor 13 needed. For a 10 mM stock solution in 1 mL of DMSO (assuming a molecular weight of 413.4 g/mol for "Inhibitor 13"):
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 413.4 g/mol = 0.004134 g = 4.134 mg
-
-
Weigh Compound: Carefully weigh out the calculated mass of the powdered compound into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume (1 mL) of high-purity DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If the compound is not fully dissolved, place it in a 37°C water bath for 10 minutes, then vortex again. Repeat if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store at -20°C or -80°C as recommended by the manufacturer.[2]
Protocol 2: Preparing a Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw one aliquot of your high-concentration DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution from a 10 mM stock:
-
(C1)(V1) = (C2)(V2)
-
(10,000 µM)(V1) = (10 µM)(10,000 µL)
-
V1 = 10 µL
-
-
Perform Dilution:
-
Warm 10 mL of your cell culture medium to 37°C.
-
Add the 10 µL of DMSO stock solution directly into the medium.
-
Immediately cap and invert the tube or vortex gently to mix thoroughly. Do not add the media to the small drop of DMSO stock, as this can cause localized high concentrations and precipitation.
-
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Mandatory Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for preparing and troubleshooting solutions of poorly soluble compounds.
Signaling Pathway: Topoisomerase II Inhibition
Caption: Simplified pathway showing how Topoisomerase II inhibitors lead to apoptosis.
References
Topoisomerase II inhibitor 13 stability in cell culture media
Welcome to the technical support center for Topoisomerase II Inhibitor 13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that inhibits the activity of topoisomerase II (Topo II), an essential enzyme that resolves DNA topological problems during cellular processes like replication and transcription.[1][2][3] This inhibitor belongs to the class of non-intercalative topoisomerase II catalytic inhibitors.[4] Unlike Topo II poisons (e.g., etoposide), which stabilize the covalent Topo II-DNA cleavage complex leading to DNA double-strand breaks, catalytic inhibitors interfere with the enzymatic cycle of Topo II without causing this accumulation of DNA damage.[5][6] This can lead to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Q3: In which cell lines has this compound shown anti-proliferative activity?
This compound has demonstrated anti-proliferative activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 25.85 |
| A549 | Lung Cancer | 1.82 |
| K562 | Chronic Myelogenous Leukemia | 10.38 |
| Raji | Burkitt's Lymphoma | 1.73 |
| HL-60 | Acute Promyelocytic Leukemia | 1.23 |
| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |
| Data sourced from MedChemExpress.[4] |
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of this compound in my cell culture experiments.
This is a common issue that can arise from several factors related to the stability of the compound in the experimental setup.
dot
References
- 1. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdbonline.org [sdbonline.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Topoisomerase II inhibitor 13
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Topoisomerase II (TOP2) Inhibitor 13. Given that TOP2 inhibitors can exhibit complex biological activities, this guide focuses on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target mechanisms of TOP2 inhibitors like Inhibitor 13?
A1: Topoisomerase II inhibitors primarily function by stabilizing the TOP2-DNA cleavage complex, which leads to DNA double-strand breaks and ultimately, apoptosis in rapidly dividing cancer cells.[1][2][3] This is their intended on-target effect.
However, many TOP2 inhibitors, particularly those of the anthracycline class (e.g., doxorubicin) and epipodophyllotoxins (e.g., etoposide), are known to have significant off-target effects.[1][4][5] These can include:
-
Cardiotoxicity: A major concern with anthracyclines, this is often mediated by the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and disruption of calcium homeostasis in cardiomyocytes.[6][7][8][9][10]
-
Kinase Inhibition: Some TOP2 inhibitors can bind to the ATP pocket of various kinases, leading to inhibition of signaling pathways unrelated to DNA topology.
-
Mitochondrial Effects: Direct interaction with mitochondrial components can impair the electron transport chain, reduce ATP synthesis, and alter mitochondrial membrane potential.[9]
-
Interaction with Other Proteins: Off-target binding to other cellular proteins can elicit unexpected pharmacological responses.[4]
Q2: My cells are showing a high degree of cytotoxicity at concentrations where TOP2A inhibition is expected to be minimal. What could be the cause?
A2: This discrepancy suggests a potent off-target effect or a secondary mechanism of action. TOP2 poisons like etoposide can induce secondary malignancies, indicating complex biological consequences beyond simple enzyme inhibition.[4] It is crucial to investigate alternative mechanisms such as mitochondrial toxicity, inhibition of a critical kinase, or induction of overwhelming oxidative stress.[5] We recommend performing a cell viability assay alongside a direct measure of TOP2 engagement (e.g., a DNA cleavage assay) to delineate on-target versus off-target cytotoxicity.
Q3: I am observing unexpected changes in cellular signaling pathways (e.g., Akt, MAPK pathways) upon treatment with Inhibitor 13. Is this related to TOP2 inhibition?
A3: While downstream signaling pathways are certainly activated in response to DNA damage caused by on-target TOP2 inhibition, direct modulation of these pathways can also be an off-target effect. For instance, if Inhibitor 13 has an off-target affinity for a kinase in the Akt or MAPK pathway, it could modulate its activity independently of TOP2. We recommend performing a kinase profiling assay to screen for such activities.
Troubleshooting Guides
Problem 1: Unexpected Phenotype or Cytotoxicity Observed
You've treated your cells with Inhibitor 13 and observed a cellular phenotype (e.g., morphological changes, cell cycle arrest at an unexpected phase, or excessive cell death) that does not align with published data for TOP2 inhibitors.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
To differentiate on-target from off-target effects, it's useful to compare the potency of Inhibitor 13 against its intended target (TOP2A) versus a panel of common off-targets.
| Target | IC50 (nM) | Class | Potential Implication of Inhibition |
| TOP2A (On-Target) | 50 | Topoisomerase | Anticancer Efficacy |
| Kinase X (p38α) | 850 | Serine/Threonine Kinase | Modulation of stress/inflammatory responses |
| Kinase Y (Akt1) | >10,000 | Serine/Threonine Kinase | Unlikely to be a direct off-target |
| Kinase Z (Src) | 2,500 | Tyrosine Kinase | Altered cell growth and adhesion signaling |
| hERG Channel | >20,000 | Ion Channel | Low risk of cardiac arrhythmia |
Problem 2: Suspected Cardiotoxicity
Your in vivo or cardiomyocyte culture experiments show signs of cardiac stress (e.g., altered beat rate, release of cardiac troponins, or mitochondrial dysfunction) after treatment with Inhibitor 13. This is a known issue for anthracycline-class TOP2 inhibitors.[11][12]
The mechanism is often multifactorial, involving oxidative stress and calcium dysregulation.[6][7][8]
Caption: Key pathways in TOP2 inhibitor-induced cardiotoxicity.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol allows for the verification of direct binding of Inhibitor 13 to its target protein (TOP2A) in a cellular context.[13][14] Ligand binding stabilizes the target protein, increasing its melting temperature.[13]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of Inhibitor 13 (e.g., 10-20 µM) for 1-2 hours at 37°C.
-
Heating Step: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13][15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of remaining soluble TOP2A by Western Blot or another quantitative protein detection method like ELISA.
-
Data Analysis: Plot the percentage of soluble TOP2A against temperature for both vehicle and Inhibitor 13-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.
Protocol 2: Kinase Profiling Assay
This protocol is used to screen Inhibitor 13 against a broad panel of kinases to identify potential off-target inhibitory activity.[16][17] Radiometric assays are often considered the gold standard.[18]
Methodology (General Radiometric Filter-Binding Assay):
-
Reaction Setup: In a 96-well or 384-well plate, combine the following in an appropriate kinase reaction buffer:
-
The specific purified kinase to be tested.
-
The corresponding specific substrate (peptide or protein).
-
Inhibitor 13 at a fixed concentration (for screening) or a range of concentrations (for IC50 determination).
-
Cofactors such as MgCl2 or MnCl2.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP, including a radiolabeled ATP analog (e.g., [γ-³³P]-ATP).[19]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[19]
-
Stop Reaction & Capture Substrate: Stop the reaction by adding a solution like phosphoric acid.[19] Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose P81) that captures the phosphorylated substrate.
-
Washing: Wash the filters multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Detection: Measure the radioactivity remaining on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining relative to a vehicle control. A significant reduction in activity indicates off-target inhibition.
References
- 1. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 7. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Off-Target Effects of Cancer Therapy on Development of Therapy-Induced Arrhythmia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. 2.6. Kinase Profiling Assay [bio-protocol.org]
Troubleshooting Topoisomerase II inhibitor 13 western blot results
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Topoisomerase II (Topo II) inhibitor 13 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: I am not detecting a band for Topoisomerase II after treating my cells with Inhibitor 13. What could be the reason?
A1: A complete loss of signal is uncommon but can occur due to several factors:
-
Inefficient Protein Extraction: Topo II is a nuclear enzyme.[1] Ensure your lysis buffer is suitable for nuclear protein extraction. Consider using a fractionation protocol to enrich the nuclear lysate.
-
Low Protein Load: The abundance of Topo II can vary between cell types. Quantify your protein concentration and ensure you are loading a sufficient amount (typically 20-50 µg of total cell lysate) onto the gel.[2]
-
Antibody Issues: Verify that your primary antibody is validated for Western blotting and recognizes the correct Topo II isoform (α or β). Check the recommended antibody dilution and ensure it has been stored correctly.[3]
-
Transfer Problems: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. Larger proteins like Topo II (~170-180 kDa) may require optimized transfer conditions (e.g., longer transfer time or lower voltage).
-
Inhibitor-Induced Degradation: Some Topo II inhibitors can trigger the proteasomal degradation of the Topo II-DNA covalent complex.[4] While Inhibitor 13 is a catalytic inhibitor and may not trap the complex in the same way as poisons like etoposide, downstream effects could potentially alter protein stability.[5]
Q2: I'm seeing multiple bands or bands at a higher molecular weight than expected for Topoisomerase II. What do these represent?
A2: This is a common observation when blotting for Topoisomerase II. These additional bands can be:
-
Post-Translational Modifications (PTMs): Topo II undergoes various PTMs, including phosphorylation, ubiquitylation, and SUMOylation, which increase its molecular weight and can appear as distinct, higher-molecular-weight bands or smears.[6] These modifications can be altered by inhibitor treatment.
-
Isoforms: Mammalian cells have two Topo II isoforms, Topo IIα (~170 kDa) and Topo IIβ (~180 kDa).[7] Your antibody may detect one or both, depending on its specificity. Their expression levels can differ based on the cell cycle and cell type.
-
Protein Degradation: Lower molecular weight bands may indicate protein degradation. Ensure that protease and phosphatase inhibitors are added to your lysis buffer and that samples are kept cold during preparation.[8]
Q3: Does Topoisomerase II Inhibitor 13 treatment affect the expression level of Topo II protein?
A3: this compound is a catalytic inhibitor, meaning it interferes with the enzyme's activity rather than stabilizing the DNA-protein cleavage complex like Topo II poisons (e.g., etoposide).[5] Therefore, a significant change in the total protein expression of Topo IIα or Topo IIβ is not the primary mechanism of action and may not be observed, especially after short incubation times. However, long-term treatment could potentially lead to indirect effects on protein expression through activation of DNA damage response pathways and cell cycle arrest.[9]
Q4: My Western blot has high background, making it difficult to interpret the results. How can I reduce it?
A4: High background can obscure your results. Consider the following solutions:
-
Blocking: Ensure you are blocking the membrane for a sufficient time (e.g., 1 hour at room temperature) with an appropriate blocking agent like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies. Using a buffer with a mild detergent like Tween-20 is crucial.
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal without increasing background. Excessively high antibody concentrations are a common cause of high background.
-
Membrane Handling: Always handle the membrane with forceps to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.
Quantitative Data: In Vitro Antiproliferative Activity
This compound has demonstrated varied antiproliferative activity across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.[3][10]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Breast Cancer | 25.85 |
| A549 | Lung Cancer | 1.82 |
| K562 | Chronic Myelogenous Leukemia | 10.38 |
| Raji | Burkitt's Lymphoma | 1.73 |
| HL-60 | Acute Promyelocytic Leukemia | 1.23 |
| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |
Detailed Experimental Protocol: Western Blot for Topoisomerase II
This protocol provides a general framework for detecting Topo IIα and Topo IIβ in cell lysates.
1. Cell Lysis and Protein Extraction a. Culture cells to the desired confluency and treat with this compound or vehicle control (e.g., DMSO) for the specified time. b. Aspirate media, wash cells twice with ice-cold PBS. c. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (total cell lysate) to a new tube.
2. Protein Quantification a. Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.
3. SDS-PAGE a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load 20-50 µg of protein per lane onto a 6-8% SDS-polyacrylamide gel. Include a pre-stained protein ladder. c. Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For large proteins like Topo II, a wet transfer at 4°C overnight at 30V or for 2 hours at 100V is recommended. b. (Optional) After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
5. Immunoblotting a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-Topo IIα or anti-Topo IIβ) at the recommended dilution in blocking buffer overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
Experimental Workflow
Caption: Standard workflow for Western blot analysis of Topoisomerase II.
Signaling Pathway
Caption: Simplified signaling cascade following Topoisomerase II inhibition.
References
- 1. biocare.net [biocare.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms regulating resistance to inhibitors of topoisomerase II [frontiersin.org]
- 7. Topoisomerase II inhibition suppresses the proliferation of telomerase-negative cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Unexpected results with Topoisomerase II inhibitor 13 in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Topoisomerase II (Topo II) inhibitor 13 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Topoisomerase II inhibitor 13?
This compound is classified as a Topoisomerase II (Topo II) inhibitor.[1] While the specific classification as a "poison" or "catalytic inhibitor" is not explicitly stated in the provided information, Topo II inhibitors generally fall into two categories:
-
Topo II poisons (e.g., etoposide): These agents stabilize the transient Topoisomerase II-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks and subsequent activation of cell death pathways.[2][3][4]
-
Topo II catalytic inhibitors (e.g., ICRF-193): These compounds interfere with other stages of the enzyme's catalytic cycle, such as ATP binding or the conformational changes required for DNA strand passage, without trapping the cleavage complex.[2][3][5] They typically do not induce significant DNA damage but can still suppress cell proliferation.[2][3]
Given that this compound is reported to induce apoptosis, it may function as a Topo II poison, but further experimental validation is recommended.[1]
Q2: What are the expected effects of this compound on cancer cells?
This compound has demonstrated potent antiproliferative activity against a range of cancer cell lines and is known to induce apoptosis.[1] A common effect of Topo II inhibition is the induction of a G2/M phase cell cycle arrest, as the cell's checkpoints respond to DNA damage or decatenation failure prior to mitosis.[6][7][8]
Q3: How should I dissolve and store this compound?
According to the supplier, this compound powder should be stored at -20°C for up to 3 years. For in vitro experiments, it can be dissolved in DMSO. A stock solution in DMSO can be stored at -80°C for 6 months or at -20°C for 1 month. It is important to use freshly opened, anhydrous DMSO, as the compound's solubility can be affected by moisture.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]
Q4: Why am I seeing different IC50 values in my cell line compared to the published data?
Variations in IC50 values are common and can be attributed to several factors, including:
-
Cell line-specific differences: Doubling time, expression levels of Topoisomerase II, and the status of DNA damage response pathways (e.g., p53) can all influence sensitivity.[9]
-
Experimental conditions: Assay duration (e.g., 48h vs. 72h), cell seeding density, and serum concentration in the culture medium can impact results.
-
Compound stability: Improper storage or handling of the inhibitor can lead to degradation and reduced potency.
Troubleshooting Guide for Unexpected In Vitro Results
Problem 1: Higher than Expected IC50 Value (Reduced Potency)
| Potential Cause | Hypothesis | Suggested Solution |
| Compound Degradation | The inhibitor has lost activity due to improper storage, repeated freeze-thaw cycles, or exposure to moisture in DMSO. | Prepare a fresh stock solution from the powder in new, anhydrous DMSO. Ensure proper storage of both the powder and the stock solution as per the manufacturer's guidelines.[1] |
| Suboptimal Assay Conditions | The cell seeding density is too high, or the incubation time is too short for the antiproliferative effects to become apparent. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Consider extending the incubation period (e.g., from 48h to 72h). |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms, such as low Topo II expression or high drug efflux pump activity. | Verify the expression of Topoisomerase IIα and IIβ in your cell line via Western blot or qPCR. Consider using a cell line known to be sensitive to Topo II inhibitors as a positive control. |
Problem 2: No Observable G2/M Cell Cycle Arrest
| Potential Cause | Hypothesis | Suggested Solution |
| Incorrect Inhibitor Concentration | The concentration used is too low to induce a checkpoint response or so high that it causes rapid, widespread apoptosis, obscuring a specific cell cycle phase arrest. | Perform a dose-response experiment and analyze the cell cycle at multiple concentrations around the IC50 value. A lower concentration may reveal the G2/M arrest, while higher concentrations might lead to a sub-G1 peak indicative of apoptosis. |
| Timing of Analysis | The time point for cell cycle analysis is not optimal. The G2/M arrest may be transient. | Conduct a time-course experiment, analyzing the cell cycle at several time points after treatment (e.g., 12, 24, 48 hours) to capture the peak of the G2/M population. |
| Cell Line-Specific Checkpoint Defects | The cell line may have a deficient G2 checkpoint, allowing cells to bypass the arrest and undergo mitotic catastrophe or apoptosis directly.[6] | Review the literature for the known checkpoint status of your cell line. Analyze for markers of mitotic catastrophe (e.g., multinucleated cells) or apoptosis (e.g., Annexin V staining) at earlier time points. |
Problem 3: Low Levels of Apoptosis Detected
| Potential Cause | Hypothesis | Suggested Solution |
| Incorrect Assay Timing | The selected time point for the apoptosis assay is either too early (before significant apoptosis has occurred) or too late (cells have already undergone secondary necrosis). | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal window for detecting apoptosis. Use a positive control for apoptosis induction (e.g., staurosporine) to validate the assay timing. |
| Cell Death Mechanism is Not Primarily Apoptosis | While apoptosis is induced by Topo II inhibitors, other cell death pathways like necroptosis or mitotic catastrophe could be predominant in your specific cell line.[10] | Assess markers for other cell death pathways. For example, analyze for RIPK1/RIPK3/MLKL activation for necroptosis or visualize cellular morphology for signs of mitotic catastrophe.[10] |
| Assay Sensitivity | The chosen apoptosis assay (e.g., TUNEL) may not be as sensitive as others for the specific kinetics of cell death in your model. | Use a combination of apoptosis assays. For early apoptosis, Annexin V/PI staining is recommended. For later stages, measuring cleaved caspase-3 or PARP by Western blot can provide confirmation. |
Quantitative Data Summary
The following table summarizes the reported in vitro antiproliferative activity of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| MDA-MB-231 | Breast Cancer | 25.85 | MTT |
| A549 | Lung Cancer | 1.82 | MTT |
| K562 | Leukemia | 10.38 | MTT |
| Raji | Burkitt's Lymphoma | 1.73 | MTT |
| HL-60 | Leukemia | 1.23 | MTT |
| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 | MTT |
| (Data sourced from MedChemExpress)[1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[7]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[7]
-
Flow Cytometry: Incubate in the dark for 30 minutes before analyzing on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed and treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: General workflow for troubleshooting unexpected results.
Caption: Logical flow for diagnosing experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 3. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of Topoisomerase II inhibitor 13 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Topoisomerase II Inhibitor 13 in aqueous solutions. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does this compound (Compound 13) precipitate in aqueous solutions?
A1: Compound 13 is a lipophilic molecule with poor aqueous solubility.[1][2] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can rapidly come out of solution and form a precipitate. This is due to the unfavorable interaction between the hydrophobic drug molecules and the polar water molecules. The stability of aqueous solutions is also highly dependent on factors such as pH, concentration, and temperature.[3][4]
Q2: What is the recommended solvent for preparing a stock solution of Compound 13?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Compound 13.[5][6] A stock solution of up to 50 mM can be prepared in DMSO.[5][7] For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles.[7]
Q3: How can I prevent precipitation when preparing my aqueous working solution?
A3: To prevent precipitation upon dilution, it is crucial to follow these guidelines:
-
Use a Co-Solvent System: Initially dissolve Compound 13 in a water-miscible organic solvent like DMSO and then slowly add this stock solution to the aqueous buffer while vortexing.[6]
-
Control Final Concentration: The final concentration of Compound 13 in the aqueous solution should be kept low. For many applications, concentrations between 0.2 mg/mL and 0.4 mg/mL are recommended to avoid precipitation.[1][8]
-
Optimize pH: Aqueous solutions of Compound 13 are most stable at a pH between 4 and 5.[3][5] Adjusting the pH of your buffer to this range can significantly improve stability.
-
Maintain a Low Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution should be minimized, ideally not exceeding 1%.[5]
Q4: What is the maximum stable concentration of Compound 13 in aqueous media?
A4: The maximum stable concentration is highly dependent on the specific conditions of the aqueous medium. In standard buffers like 0.9% Sodium Chloride or 5% Dextrose, precipitation may occur at concentrations above 0.4 mg/mL.[1][9] However, with the use of solubilizing agents or specific formulation strategies, higher concentrations may be achievable.
Q5: How should I store my stock and working solutions of Compound 13?
A5:
-
Stock Solutions (in DMSO): Store in small, single-use aliquots at -20°C. In this state, the compound is stable for at least 4 years.[6] Once thawed, use within 3 months to prevent loss of potency.[7]
-
Aqueous Working Solutions: It is highly recommended to prepare these solutions fresh immediately before use. We do not recommend storing aqueous solutions for more than one day.[6] If short-term storage is necessary, solutions at concentrations of 0.2 mg/mL to 0.4 mg/mL can be stable for 24 to 96 hours at room temperature (20-25°C).[1][10] Interestingly, storage at refrigerated temperatures (4°C) may increase the risk of precipitation for some diluted solutions.[3][11]
Q6: I observed a precipitate in my Compound 13 solution. Is it still usable?
A6: The presence of a white precipitate is a sign of the compound's loss of stability and concentration.[12] It is not recommended to use a solution with a visible precipitate, as the actual concentration of the soluble, active compound will be unknown and lower than intended. This can lead to inaccurate and unreliable experimental results.
Troubleshooting Guide
Problem: A precipitate forms immediately upon diluting my DMSO stock in an aqueous buffer.
| Possible Cause | Solution |
| Final concentration is too high. | Decrease the final concentration of Compound 13 in your working solution. Concentrations above 0.4 mg/mL are prone to precipitation.[9][11] |
| pH of the aqueous buffer is not optimal. | Adjust the pH of your aqueous buffer to a range of 4-5 for optimal stability.[3][5] |
| Rapid addition of stock solution. | Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing to ensure rapid and uniform mixing. |
| High final DMSO concentration. | Ensure the final concentration of DMSO in your working solution is as low as possible, preferably below 1%.[5] |
Problem: The solution is initially clear, but a precipitate forms over time.
| Possible Cause | Solution |
| Solution instability. | Aqueous solutions of Compound 13 have limited stability. Prepare fresh solutions immediately before each experiment.[6] |
| Improper storage temperature. | For diluted solutions, storage at room temperature (20-25°C) is often better than refrigeration, which can promote precipitation.[3] |
| Concentration is near the solubility limit. | Even at concentrations below 0.4 mg/mL, precipitation can sometimes occur over time.[3] Using a slightly lower concentration may improve stability. |
Problem: I need to prepare a more concentrated aqueous solution than is recommended.
| Possible Cause | Solution |
| Exceeding the aqueous solubility limit. | Explore advanced formulation strategies. These include the use of co-solvents (e.g., polyethylene glycol 300, ethanol) and surfactants (e.g., polysorbate 80/Tween 80).[1][5] Another approach is to create solid dispersions with carriers like PEG 8000 or Xylitol, which can significantly enhance solubility.[13] Formulating with L-arginine has also been shown to increase aqueous solubility by up to 65-fold.[14] |
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble / Insoluble | [1][2][6] |
| DMSO | ~100 mg/mL (169.9 mM) | [2] |
| Dimethylformamide | ~0.5 mg/mL | [6] |
| Ethanol | Slightly soluble / Insoluble | [1][2] |
| Methanol | Very soluble | [1] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [6] |
Table 2: Stability of Aqueous Solutions of this compound
| Concentration | Diluent | Temperature | Stability | Reference |
| 0.2 mg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature | 96 hours | [1] |
| 0.4 mg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature | 24 hours | [1] |
| > 0.4 mg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature | Precipitation may occur | [1][9] |
| 0.4 mg/mL | 0.9% NaCl | Room Temperature | Stable for 4-5 days | [10] |
| 0.4 mg/mL | 0.9% NaCl | Room Temperature | Recommended use within 24 hours due to precipitation risk | [10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, as Compound 13 is a cytotoxic agent.
-
Weighing: Accurately weigh the desired amount of Compound 13 powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mM stock, add 200 µl of DMSO to 5.9 mg of Compound 13, assuming a molecular weight of 588.56 g/mol ).[7]
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Preparation of a Diluted Aqueous Working Solution for In Vitro Assays
-
Thaw Stock: Remove one aliquot of the Compound 13 DMSO stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Prepare Buffer: Have your desired aqueous buffer or cell culture medium ready in a sterile tube. It is recommended to have the buffer at room temperature.
-
Dilution: While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure the solution is homogeneous.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately to prevent precipitation and ensure accurate experimental results.
Visual Guides
Caption: Workflow for preparing Compound 13 solutions.
Caption: Troubleshooting guide for Compound 13 precipitation.
Caption: Mechanism of co-solvency to prevent precipitation.
References
- 1. globalrph.com [globalrph.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Etoposide | Cell Signaling Technology [cellsignal.com]
- 8. Chemical and Physical Stability of Etoposide and Teniposide in Commonly Used Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 9. researchgate.net [researchgate.net]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Solubility and dissolution behavior of etoposide from solid dispersion" by Jie Du [scholarlycommons.pacific.edu]
- 14. Enhancing Etoposide Aqueous Solubility and Anticancer Activity with L-Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Topoisomerase II inhibitor 13 cytotoxicity in normal vs cancer cells
Disclaimer: The information provided in this document is for a hypothetical "Topoisomerase II Inhibitor 13." The data and protocols are based on representative studies of well-characterized topoisomerase II inhibitors, such as etoposide and doxorubicin, and are intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a topoisomerase II poison. It acts by stabilizing the transient double-strand breaks created by topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. This stabilization of the topoisomerase II-DNA cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. These breaks trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death) in rapidly dividing cells.
Q2: Why is this compound more cytotoxic to cancer cells than normal cells?
A2: The differential cytotoxicity of this compound is primarily attributed to the higher proliferation rate of cancer cells compared to most normal cells. Since topoisomerase II activity is significantly elevated during DNA replication and cell division, cancer cells are more susceptible to inhibitors that trap the enzyme on the DNA. Additionally, some cancer cells may have deficiencies in DNA damage repair pathways, making them more vulnerable to the DNA damage induced by this inhibitor.
Q3: What are the expected IC50 values for this compound in different cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary significantly depending on the cell line's origin, proliferation rate, and expression levels of topoisomerase II and drug efflux pumps. Below is a table of representative IC50 values based on studies with similar topoisomerase II inhibitors.
Data Presentation
Table 1: Representative Cytotoxicity of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | Cancer/Normal | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | Cancer | 72 | 3.49 - 15 |
| BEAS-2B | Bronchial Epithelium | Normal | 72 | 2.10 |
| MCF-7 | Breast Adenocarcinoma | Cancer | 48 | 1.6 - 2.5 |
| HGF-1 | Gingival Fibroblast | Normal | 48 | > 20 |
| HepG2 | Hepatocellular Carcinoma | Cancer | 48 | 12.2 |
| HK-2 | Kidney Epithelium | Normal | 24 | > 20 |
| PC3 | Prostate Adenocarcinoma | Cancer | 48 | 2.64 |
| PNT1A | Prostate Epithelium | Normal | 48 | 170.5 (nM) |
| HCT116 | Colon Carcinoma | Cancer | 48 | 24.3 |
| Raw 264.7 | Macrophage | Normal (Murine) | 48 | 5.40 (µg/ml) |
Note: The IC50 values are compiled from various studies and should be considered as a general guide. Researchers should determine the IC50 for their specific cell lines and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
Target cell lines (cancer and normal)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Topoisomerase II DNA Relaxation Assay
This in vitro assay determines the inhibitory effect of a compound on the catalytic activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 1x reaction buffer, ATP, and supercoiled plasmid DNA.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Enzyme Addition: Add purified topoisomerase II enzyme to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed DNA compared to the control.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
-
-
Possible Cause: Cell passage number variation.
-
Solution: Use cells within a consistent and low passage number range for all experiments, as prolonged culturing can alter cell characteristics.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of the inhibitor.
-
Possible Cause: The cell line may be resistant to topoisomerase II inhibitors.
-
Solution: Verify the expression and activity of topoisomerase II in your cell line. Consider using a cell line known to be sensitive to topoisomerase II inhibitors as a positive control. Some cell lines may overexpress drug efflux pumps (e.g., P-gp), which can be investigated using specific inhibitors.
-
-
Possible Cause: The inhibitor is not stable in the culture medium.
-
Solution: Check the stability of the compound in your specific culture medium over the time course of the experiment.
-
Issue 3: In the Topoisomerase II DNA Relaxation Assay, the control without inhibitor shows no relaxation.
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known activator or in the absence of any potential inhibitors.
-
-
Possible Cause: Incorrect buffer composition or missing ATP.
-
Solution: Double-check the composition of the reaction buffer and ensure that ATP, which is required for topoisomerase II catalytic activity, is included at the correct concentration.
-
Mandatory Visualizations
Technical Support Center: Flow Cytometry Analysis with Topoisomerase II Inhibitor 13
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Topoisomerase II inhibitor 13 in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can be detected by flow cytometry?
Topoisomerase II inhibitors, like inhibitor 13, function by stabilizing the covalent complex between the Topoisomerase II enzyme and DNA. This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs), particularly when replication forks collide with these complexes.[1][2] These DSBs trigger a DNA damage response, which can be monitored using flow cytometry.
Q2: What are the most common flow cytometry applications for studying the effects of this compound?
The most common applications include:
-
Assessment of DNA Damage: Quantifying the extent of DNA double-strand breaks by measuring the phosphorylation of histone H2AX at serine 139 (γH2AX).[1][3]
-
Cell Cycle Analysis: Determining the cell cycle phase-specific effects of the inhibitor by co-staining with a DNA content dye like Propidium Iodide (PI) or DAPI.[3][4] This can reveal cell cycle arrest, for instance, in the G2/M phase.[4]
-
Apoptosis Detection: Measuring the induction of programmed cell death, often identified by the presence of a sub-G1 peak in a DNA content histogram, which indicates DNA fragmentation.[1][5]
Q3: Should I expect to see a similar level of DNA damage with all types of Topoisomerase II inhibitors?
No. Topoisomerase II inhibitors are broadly classified into two categories: "poisons" and "catalytic inhibitors".[6][7][8]
-
Poisons (e.g., etoposide) stabilize the DNA-enzyme cleavage complex, leading to significant DNA damage.[6][7]
-
Catalytic inhibitors interfere with the enzyme's function, often by preventing ATP hydrolysis, resulting in less direct DNA damage.[7][8]
It is crucial to know which class inhibitor 13 belongs to, as this will impact the expected level of γH2AX staining and the primary cellular outcome.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No γH2AX Signal | Insufficient drug concentration or incubation time. | Titrate the concentration of this compound and perform a time-course experiment to determine optimal conditions. |
| Low level of target expression (Topoisomerase II). | Ensure you are using a cell line with sufficient Topoisomerase II expression. Expression can be cell cycle-dependent.[4] | |
| Inadequate fixation and permeabilization. | Use a protocol optimized for intracellular staining. Formaldehyde fixation followed by methanol or saponin permeabilization is common.[9] | |
| Improper antibody dilution. | Titrate your primary and secondary antibodies to find the optimal concentration. | |
| High Background Fluorescence | Non-specific antibody binding. | Include an isotype control. Use an Fc receptor blocking reagent before adding the primary antibody.[9] |
| High cellular autofluorescence. | Run an unstained control to assess autofluorescence. If high, consider using brighter fluorochromes or those in red-shifted channels (e.g., APC).[9] | |
| Insufficient washing. | Increase the number of wash steps between antibody incubations.[10] | |
| Poor Resolution of Cell Cycle Phases | High flow rate. | Run samples at the lowest flow rate setting on your cytometer to improve resolution.[9] |
| Cell clumps and doublets. | Gently filter your cell suspension through a 35-40 µm mesh before analysis. Use doublet discrimination gates during data analysis.[11] | |
| Insufficient DNA dye staining. | Ensure the DNA staining dye (e.g., PI) is used at the correct concentration and incubated for a sufficient amount of time. RNase treatment is necessary when using PI.[9] | |
| Unexpected Cell Populations or Debris | Cell death and debris from drug treatment. | Use a viability dye to exclude dead cells from the analysis. |
| Cell aggregation due to inhibitor treatment. | Add EDTA to your buffers to help prevent cell clumping. | |
| Shift in Forward and Side Scatter | Drug-induced changes in cell size and granularity. | This can be a real biological effect. For example, cells arrested in G2 may be larger. Document these changes and correlate them with your fluorescence data. Low doses of some Topoisomerase II inhibitors can induce changes in granularity.[5] |
Experimental Protocols
Protocol: Assessment of DNA Damage (γH2AX) and Cell Cycle Analysis
This protocol provides a general framework. Optimization for specific cell lines and this compound is recommended.
1. Cell Seeding and Treatment: a. Seed cells at a density that will keep them in the logarithmic growth phase for the duration of the experiment. b. Allow cells to adhere and resume proliferation (typically 24 hours). c. Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points.
2. Cell Harvesting and Fixation: a. Harvest cells (e.g., by trypsinization for adherent cells). b. Wash the cells once with cold PBS. c. Resuspend the cell pellet in 100 µL of cold PBS. d. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. e. Incubate on ice for at least 30 minutes (or store at -20°C).
3. Immunostaining: a. Pellet the fixed cells by centrifugation and wash twice with a wash buffer (e.g., PBS with 1% BSA). b. Permeabilize the cells by incubating with a permeabilization buffer (e.g., PBS with 0.25% Triton X-100) for 15 minutes on ice. c. Wash the cells once with wash buffer. d. Resuspend the cells in 100 µL of wash buffer containing the primary antibody against γH2AX at the predetermined optimal concentration. e. Incubate for 1 hour at room temperature, protected from light. f. Wash the cells twice with wash buffer. g. If using an unconjugated primary antibody, resuspend the cells in 100 µL of wash buffer containing the appropriate fluorochrome-conjugated secondary antibody. h. Incubate for 30-60 minutes at room temperature, protected from light. i. Wash the cells twice with wash buffer.
4. DNA Staining and Flow Cytometry Analysis: a. Resuspend the cell pellet in a DNA staining solution (e.g., PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A). b. Incubate for 30 minutes at room temperature in the dark. c. Analyze the samples on a flow cytometer. Ensure you collect a sufficient number of events for robust statistical analysis.
Visualizations
Signaling Pathway of Topoisomerase II Inhibition
Caption: Mechanism of Topoisomerase II inhibitor-induced DNA damage and cell cycle arrest.
Experimental Workflow for Artifact Troubleshooting
Caption: Logical workflow for troubleshooting common flow cytometry artifacts.
References
- 1. Cytometric Assessment of DNA Damage Induced by DNA Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytometric assessment of DNA damage induced by DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cell cycle phases of DNA damage and repair initiated by topoisomerase II-targeting chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. biocompare.com [biocompare.com]
Long-term storage conditions for Topoisomerase II inhibitor 13
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Topoisomerase II inhibitor 13 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: The appropriate storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For optimal stability, please refer to the storage conditions summarized in the table below.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound can be dissolved in DMSO.[1] To prepare a stock solution, you may need to use ultrasonic treatment and gentle warming to ensure complete dissolution.[1] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[1] Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
Q3: What is the mechanism of action for this compound?
A3: this compound is a catalytic inhibitor of topoisomerase II (Topo II).[1][2] Unlike topoisomerase poisons, which trap the enzyme-DNA cleavage complex, catalytic inhibitors prevent the enzyme from completing its catalytic cycle, for instance by interfering with ATP hydrolysis or DNA binding, without stabilizing the cleavage complex.[3][4][5] This mode of action helps in preventing the formation of double-strand breaks that are often associated with the cytotoxic effects of topoisomerase poisons.[3][5]
Q4: In which types of assays can this compound be used?
A4: As a Topoisomerase II inhibitor, this compound is suitable for a variety of in vitro assays designed to measure the catalytic activity of the enzyme. These include DNA relaxation assays, where the conversion of supercoiled DNA to its relaxed form is monitored, and decatenation assays that measure the separation of interlocked DNA circles.[6][7] It can also be used in cell-based assays to assess its antiproliferative effects and to study its impact on cell cycle progression and apoptosis induction.[1][2]
Troubleshooting Guide
Problem 1: No or low inhibitory activity observed in my assay.
-
Possible Cause 1: Inactive Inhibitor.
-
Possible Cause 2: Degraded Enzyme.
-
Solution: Topoisomerase II activity can be lost over time. Use a fresh aliquot of the enzyme for your experiment.[6] It is also good practice to run a positive control with a known Topoisomerase II inhibitor to confirm enzyme activity.
-
-
Possible Cause 3: Issues with ATP.
-
Possible Cause 4: Incorrect Assay Conditions.
-
Solution: Review the experimental protocol to ensure all components (buffer composition, DNA substrate concentration, enzyme concentration) are correct. The final reaction volume should typically be between 20-30 µl.[8] Assemble the reaction on ice and initiate it by transferring the tubes to the appropriate temperature (e.g., 37°C).[8]
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Solvent Effects.
-
Solution: The solvent used to dissolve the inhibitor (e.g., DMSO) can interfere with enzyme activity at certain concentrations.[9] It is critical to include a solvent control in your experiments, where the same volume of solvent without the inhibitor is added to a reaction.[7][9] This will help determine if the observed effects are due to the inhibitor or the solvent itself.
-
-
Possible Cause 2: Pipetting Errors or Inaccurate Concentrations.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions of the inhibitor, ensure thorough mixing at each step. For the stock solution, confirm the calculations for the desired molarity.
-
Problem 3: The inhibitor appears to be a Topoisomerase II poison instead of a catalytic inhibitor.
-
Possible Cause: Misinterpretation of Assay Results.
-
Solution: Assays that detect the formation of a "cleavage complex" (linearized DNA from a circular plasmid) are indicative of topoisomerase poisons.[5][9] Catalytic inhibitors, by contrast, will show a reduction in the enzyme's ability to relax supercoiled DNA or decatenate kDNA without a corresponding increase in linear DNA.[10] Ensure you are using the appropriate assay and controls to differentiate between these two mechanisms. For example, a catalytic inhibitor's effect should be observed in a DNA relaxation assay run on a gel without ethidium bromide to better resolve topoisomers.[9]
-
Data Presentation
Table 1: Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.com.[1][2]
Experimental Protocols
Protocol: In Vitro Topoisomerase II DNA Relaxation Assay
This protocol is designed to assess the inhibitory effect of this compound on the catalytic activity of human Topoisomerase II alpha.
Materials:
-
This compound
-
Human Topoisomerase II alpha enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
Sterile, nuclease-free water
-
Stop Solution/Loading Dye (containing EDTA and a tracking dye)
-
Agarose
-
1x TAE Buffer
-
Ethidium Bromide (or other DNA stain)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO). Also, prepare a solvent-only control.
-
Reaction Setup: On ice, assemble the following reaction components in a microcentrifuge tube for a final volume of 20 µl:
-
Sterile, nuclease-free water (to final volume)
-
2 µl of 10x Topoisomerase II Assay Buffer
-
Supercoiled DNA (e.g., 200-300 ng)
-
1 µl of ATP solution (final concentration typically 1 mM)
-
1 µl of diluted inhibitor or solvent control.
-
-
Enzyme Addition: Add 1-2 units of human Topoisomerase II alpha enzyme to each reaction tube. Mix gently by flicking the tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µl of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance. To better visualize the different topoisomers, it is recommended to run the gel without ethidium bromide in the gel or running buffer.
-
Staining and Visualization: After electrophoresis, stain the gel with a dilute solution of ethidium bromide for 15-30 minutes, followed by a brief destaining in water. Visualize the DNA bands under UV light and document the results.
-
Data Interpretation:
-
No Enzyme Control: Should show only the supercoiled DNA band.
-
Enzyme Control (no inhibitor): Should show a ladder of relaxed topoisomers and potentially some remaining supercoiled DNA.
-
Inhibitor Samples: A catalytic inhibitor like this compound will show a dose-dependent decrease in the formation of relaxed DNA, with a corresponding increase in the amount of supercoiled DNA remaining.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low inhibitory activity.
Caption: Mechanism of catalytic inhibition of Topoisomerase II.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. topogen.com [topogen.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. researchgate.net [researchgate.net]
Minimizing degradation of Topoisomerase II inhibitor 13 during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Topoisomerase II inhibitor 13 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a compound with a 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine core. It functions as a nonintercalative catalytic inhibitor of Topoisomerase II. Unlike Topoisomerase II poisons that stabilize the enzyme-DNA cleavage complex, this inhibitor works by interfering with the catalytic cycle of the enzyme, potentially by blocking the ATP binding site, without causing DNA strand breaks.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability of the inhibitor. Please refer to the table below for recommended storage conditions for both the solid powder and stock solutions.
Q3: Can I subject stock solutions to repeated freeze-thaw cycles?
A3: It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes the potential for degradation and ensures the consistency of your experimental results.
Q4: What are the initial signs of degradation I should look for?
A4: Visual indicators of degradation can include a change in the color or clarity of the stock solution. However, the absence of these signs does not guarantee stability. For definitive assessment, analytical methods such as HPLC should be employed to check for the appearance of degradation products and a decrease in the concentration of the active compound. A decrease in the expected biological activity in your experiments can also be an indicator of degradation.
Troubleshooting Guide: Degradation of this compound
This guide addresses common issues related to the degradation of this compound during experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cellular assays. | Degradation in stock solution. | 1. Prepare fresh stock solutions from the powder form. 2. Ensure stock solutions are stored under the recommended conditions and used within the specified timeframe. 3. Avoid repeated freeze-thaw cycles by using aliquots. 4. Verify the concentration and purity of the stock solution using HPLC. |
| Degradation in experimental media. | 1. Minimize the pre-incubation time of the inhibitor in the final assay medium before adding it to the cells. 2. Assess the stability of the inhibitor in your specific cell culture medium by incubating it for the duration of your experiment and analyzing for degradation via HPLC. 3. Consider if any components in your media, such as high concentrations of reactive oxygen species (ROS), could be contributing to oxidative degradation. | |
| Appearance of unknown peaks in analytical assays (e.g., HPLC) of the stock solution. | Chemical degradation. | 1. Confirm that the storage conditions (temperature, light exposure) have been strictly followed. 2. Prepare a fresh stock solution in a high-quality, anhydrous solvent. 3. If oxidative degradation is suspected, consider degassing solvents and minimizing exposure to air. The pyrrolo[2,3-b]pyrazine core may be susceptible to N-oxidation or ring opening under oxidative stress. |
| Precipitation of the inhibitor in aqueous buffers or cell culture media. | Poor solubility. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5%). 2. After diluting the stock solution, vortex thoroughly and visually inspect for any precipitation. 3. If solubility issues persist, consider using a different solvent for the stock solution or exploring formulation strategies, though this may impact the experimental outcome. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Materials:
-
This compound (powder)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the powdered inhibitor to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the inhibitor in a sterile environment.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the inhibitor is completely dissolved. If necessary, brief sonication in a water bath can be used.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at the recommended temperature (-80°C for long-term or -20°C for short-term storage).
-
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify potential liabilities of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
1 M HCl (for acidic stress)
-
1 M NaOH (for basic stress)
-
3% H₂O₂ (for oxidative stress)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
-
Procedure:
-
Sample Preparation:
-
Prepare separate solutions of this compound at a final concentration of 100 µM in the following stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Neutral (Control): Deionized water
-
-
For photostability testing, expose a solution of the inhibitor in a transparent container to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. Keep a control sample wrapped in aluminum foil.
-
For thermal stability testing, incubate a solution of the inhibitor at an elevated temperature (e.g., 60°C). Keep a control sample at the recommended storage temperature.
-
-
Incubation:
-
Incubate the prepared solutions for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, take an aliquot of each solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition at each time point.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Caption: Potential oxidative degradation pathways for this compound.
Validation & Comparative
A Comparative Guide to Topoisomerase II Inhibitors: Compound 13 Versus Other Catalytic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a specific topoisomerase II (Topo II) inhibitor, designated as "Topoisomerase II inhibitor 13" (also known as compound 3m or WAY-323966), with other catalytic topoisomerase II inhibitors. The focus is on presenting objective, data-driven comparisons of their performance, supported by experimental data and detailed methodologies.
Introduction to Topoisomerase II Inhibition
Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks. This catalytic cycle is a prime target for anticancer drugs.
Topoisomerase II inhibitors are broadly classified into two categories:
-
Topoisomerase II Poisons: These agents, which include clinically used drugs like etoposide and doxorubicin, stabilize the transient covalent complex between topoisomerase II and DNA (the cleavage complex). This leads to an accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.
-
Catalytic Topoisomerase II Inhibitors: Unlike poisons, these inhibitors do not stabilize the cleavage complex. Instead, they interfere with other steps of the catalytic cycle, such as ATP binding, DNA binding, or the conformational changes required for enzyme turnover. This class of inhibitors, including compounds like ICRF-193, aims to inhibit the enzyme's function without generating the extensive DNA damage associated with poisons, potentially leading to a better safety profile.
This guide will focus on the characteristics and performance of this compound in the context of other catalytic inhibitors.
Performance Data: this compound
This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 25.85 |
| A549 | Lung Carcinoma | 1.82 |
| K562 | Chronic Myelogenous Leukemia | 10.38 |
| Raji | Burkitt's Lymphoma | 1.73 |
| HL-60 | Acute Promyelocytic Leukemia | 1.23 |
| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |
Biochemical assays indicate that this compound exerts a strong inhibitory effect on Topo II activity at concentrations of 20 µM and 50 µM.[1] The significantly lower IC50 value in the doxorubicin-resistant HL-60/MX2 cell line suggests that its mechanism of action may differ from that of Topo II poisons and that it may be effective against multidrug-resistant cancers.
Comparison with Other Catalytic Topoisomerase II Inhibitors
To provide a comparative context, the following table includes IC50 values for the well-characterized catalytic inhibitor ICRF-193 against various myeloid leukemia cell lines.
| Cell Line | Cancer Type | Inhibitor | IC50 (µM)[2] |
| NB4 | Acute Promyelocytic Leukemia | ICRF-193 | 0.21-0.26 |
| HT-93 | Acute Promyelocytic Leukemia | ICRF-193 | 0.21-0.26 |
| HL-60 | Acute Promyelocytic Leukemia | ICRF-193 | 0.21-0.26 |
| U937 | Histiocytic Lymphoma | ICRF-193 | 0.21-0.26 |
Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density). However, both this compound and ICRF-193 demonstrate potent sub-micromolar to low micromolar activity against leukemia cell lines.
Signaling Pathways and Mechanisms of Action
Catalytic topoisomerase II inhibitors interfere with the enzyme's catalytic cycle without trapping the covalent DNA-protein complex. This distinction is crucial as it is the stabilized cleavage complex generated by poisons that leads to high levels of DNA damage and associated toxicities.
The general mechanism of catalytic inhibition can be visualized as follows:
Experimental Protocols
The following are generalized protocols for key experiments used to characterize topoisomerase II inhibitors.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the inhibitor on cancer cell lines and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, etoposide, ICRF-193) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Topoisomerase II Relaxation Assay
This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, specifically its ability to relax supercoiled plasmid DNA.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer (containing ATP and MgCl2), and varying concentrations of the test inhibitor.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a proteinase K and a DNA loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.
Conclusion
This compound is a potent antiproliferative agent with activity against a variety of cancer cell lines, including a doxorubicin-resistant line. While direct comparative data with other catalytic inhibitors in the same experimental settings is limited in the public domain, its low micromolar to sub-micromolar IC50 values suggest it is a promising candidate for further investigation. The key distinction of catalytic inhibitors like this compound lies in their mechanism of action, which avoids the stabilization of the DNA-cleavage complex, a hallmark of Topo II poisons. This mechanistic difference holds the potential for a therapeutic advantage by reducing the genotoxicity often associated with conventional topoisomerase II-targeted chemotherapy. Further studies are warranted to fully elucidate the specific point of intervention in the catalytic cycle for this compound and to conduct head-to-head comparisons with other catalytic inhibitors and poisons in preclinical models.
References
Comparative Analysis of Topoisomerase II Inhibitor 13: IC50 Values and Mechanism of Action
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the Topoisomerase II (Topo II) inhibitor 13, focusing on its cytotoxic activity across various cancer cell lines. Experimental data, including half-maximal inhibitory concentration (IC50) values, are presented alongside detailed methodologies to support further research and development. This document also contrasts the efficacy of inhibitor 13 with established Topo II inhibitors, offering a broader context for its potential therapeutic applications.
Data Presentation: IC50 Values of Topoisomerase II Inhibitor 13
The cytotoxic effect of this compound, a compound noted for its antiproliferative and apoptosis-inducing activities, has been quantified in several human cancer cell lines. The IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%, were determined primarily through MTT assays after a 48-hour incubation period. The results are summarized below.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.82 - 25.33 |
| HeLa | Cervical Cancer | 3.15 |
| K562 | Chronic Myelogenous Leukemia | 1.8 - 10.38 |
| HL-60 | Promyelocytic Leukemia | >0.73 - 1.23 |
| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 - 1.82 |
| Raji | Burkitt's Lymphoma | 1.73 - 1.87 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.85 |
| HEK293 | Human Embryonic Kidney | 7.87 |
Note: The range in IC50 values for some cell lines may be attributed to variations in experimental conditions or the specific compound variant (e.g., 3m vs. 3n) tested.
Comparative Analysis with Alternative Topo II Inhibitors
To contextualize the efficacy of inhibitor 13, its IC50 values are compared with those of two widely used clinical Topo II inhibitors, Etoposide and Doxorubicin. This comparison highlights the relative potency of these compounds in the same cancer cell lines.
Table 2: Comparative IC50 Values of Topo II Inhibitors
| Cancer Cell Line | This compound (µM) | Etoposide (µM) | Doxorubicin (µM) |
| A549 | 1.82 - 25.33 | ~27.71 - >100[1][2] | ~0.4 - >20[3][4][5] |
| HeLa | 3.15 | - | ~0.34 - 2.92[4][6] |
| K562 | 1.8 - 10.38 | - | ~0.031 - 6.94[5][6] |
| MDA-MB-231 | 25.85 | ~200 (48h)[7] | - |
Note: IC50 values for Etoposide and Doxorubicin are sourced from multiple studies and may vary based on assay conditions and duration.
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II enzymes are critical for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[8] They function by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA segment.[9]
Topoisomerase II inhibitors, such as inhibitor 13, are classified as "poisons." They exert their cytotoxic effects by stabilizing the transient "cleavage complex," an intermediate state where the Topo II enzyme is covalently bonded to the cleaved DNA.[10][11] This action prevents the re-ligation of the DNA strands, leading to an accumulation of protein-linked DNA double-strand breaks.[12] The collision of replication forks with these stabilized complexes converts the transient breaks into permanent DNA damage, which triggers the DNA Damage Response (DDR) pathway, culminating in cell cycle arrest and apoptosis.[12]
Caption: Mechanism of this compound.
Experimental Protocols
The determination of IC50 values is a critical step in assessing the potency of a cytotoxic compound. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for measuring cell viability.
MTT Assay Protocol for IC50 Determination
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to a predetermined optimal concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[13][14]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in a complete culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include solvent-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48 hours) under the same conditions.[14]
-
-
MTT Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13][14]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration at which 50% inhibition of cell growth is observed, using non-linear regression analysis.
-
Caption: Experimental workflow for IC50 determination using MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. netjournals.org [netjournals.org]
- 3. journal.waocp.org [journal.waocp.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 15. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of the Synergistic Anti-Cancer Effects of Etoposide (a Topoisomerase II Inhibitor) and Cisplatin
This guide provides a comparative analysis of the synergistic effects of the Topoisomerase II inhibitor, Etoposide, in combination with the platinum-based chemotherapy drug, cisplatin. The data presented herein is collated from various preclinical studies, offering insights for researchers, scientists, and drug development professionals in the field of oncology.
The combination of Etoposide and cisplatin is a cornerstone of treatment for various malignancies, including small cell lung cancer and testicular cancer. The synergistic interaction between these two agents enhances their cytotoxic effects, allowing for improved therapeutic outcomes. This guide will delve into the quantitative data supporting this synergy, the experimental protocols used to determine these effects, and the underlying signaling pathways.
Quantitative Analysis of Synergism
The synergistic effect of Etoposide and cisplatin has been quantified in numerous cancer cell lines. The Combination Index (CI) is a common metric used, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | Drug Concentration (Etoposide) | Drug Concentration (Cisplatin) | Combination Index (CI) | Key Findings | Reference |
| A549 | Non-Small Cell Lung Cancer | 10 µM | 20 µM | 0.68 | Significant increase in apoptosis | |
| H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | < 1.0 | Enhanced cytotoxicity | |
| COR-L23/R | Small Cell Lung Cancer (Cisplatin-Resistant) | Not Specified | Not Specified | Synergistic | Overcame cisplatin resistance | |
| SCLC-2 | Small Cell Lung Cancer | Not Specified | Not Specified | Synergistic | Increased DNA damage | Not specified in snippets |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature that are commonly used to assess the synergistic effects of Etoposide and cisplatin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, H460) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with varying concentrations of Etoposide, cisplatin, or a combination of both for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with Etoposide, cisplatin, or the combination for a specified period (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Combination Index (CI) Calculation
The Combination Index is calculated using the Chou-Talalay method, which is based on the median-effect equation. This method provides a quantitative measure of the degree of drug interaction. Software such as CompuSyn is often used for these calculations based on the dose-response curves of the individual and combined drugs.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of Etoposide and cisplatin is multifactorial, involving the modulation of several key signaling pathways. Etoposide, as a Topoisomerase II inhibitor, induces DNA double-strand breaks. Cisplatin forms DNA adducts, leading to DNA damage. Together, they overwhelm the cell's DNA damage repair mechanisms, pushing the cell towards apoptosis.
dot
Caption: Signaling pathway of Etoposide and Cisplatin synergy.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of two drugs in preclinical cancer models.
dot
Combination Therapy with Topoisomerase II Inhibitor Etoposide: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of combination therapy strategies involving the Topoisomerase II inhibitor Etoposide (identified as compound 13 in seminal review articles). This document summarizes key preclinical and clinical findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Etoposide in Combination with Platinum-Based Agents (Cisplatin/Carboplatin)
The combination of etoposide with platinum-based agents, particularly cisplatin and carboplatin, is a cornerstone in the treatment of various cancers, most notably small cell lung cancer (SCLC).[1] This combination leverages the distinct mechanisms of action of each drug to induce synergistic cytotoxicity. Etoposide inhibits topoisomerase II, leading to DNA strand breaks, while cisplatin forms DNA adducts, inhibiting DNA synthesis and repair.
Preclinical Data
In vitro studies on SCLC cell lines have shown varied interactions, ranging from synergistic to additive and even antagonistic effects between etoposide and cisplatin. However, in vivo studies using SCLC xenograft models in nude mice have consistently demonstrated synergistic antitumor effects.[2][3]
| Cell Line | Drug Combination | Interaction | Reference |
| SBC-3 | Etoposide + Cisplatin | Synergistic | [2][3] |
| SBC-2, SBC-5, Lu130, Lu134AH, Lu135T, H69 | Etoposide + Cisplatin | Additive | [2][3] |
| SBC-1 | Etoposide + Cisplatin | Antagonistic | [2][3] |
| Xenograft Model | Drug Combination | Tumor Growth Inhibition | Reference |
| SCLC-6 | Etoposide + Cisplatin | 79% | [4] |
| SCLC-100, SCLC-41 | Etoposide + Cisplatin | Complete Regression (short duration) | [4] |
| SCLC Xenografts (SBC-1, SBC-3, SBC-5) | Etoposide + Cisplatin | Synergistic | [2][3] |
Clinical Data
In clinical trials, the etoposide and cisplatin (EP) regimen is a standard first-line treatment for SCLC.[5] Clinical studies have demonstrated high overall response rates, although the development of resistance is common.[6]
| Cancer Type | Treatment Regimen | Overall Response Rate (ORR) | Median Survival | Reference |
| Extensive-Stage SCLC | Etoposide + Cisplatin | 90% (31% CR, 59% PR) | 9.3 months | [7] |
| Limited-Stage SCLC | Etoposide + Cisplatin | 90% (57% CR, 30% PR) | 15 months | [7] |
Experimental Protocols
In Vitro Synergy Assessment (Isobolegram Analysis) [2][3]
-
Cell Lines: Small cell lung cancer (SCLC) cell lines (SBC-1, SBC-2, SBC-3, SBC-5, Lu130, Lu134AH, Lu135T, H69).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are exposed to various concentrations of etoposide and cisplatin, both alone and in combination, for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT assay.
-
Data Analysis: The IC50 values (concentration required to inhibit cell growth by 50%) for each drug alone and in combination are determined. An isobologram is constructed to determine if the combination is synergistic, additive, or antagonistic.
In Vivo Xenograft Studies [4]
-
Animal Model: Nude mice (e.g., BALB/c-nu/nu).
-
Tumor Implantation: SCLC cells are subcutaneously injected into the flanks of the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are treated with etoposide (e.g., 12-16 mg/kg/day for 3 days) and cisplatin (e.g., 6-9 mg/kg on day 1) intraperitoneally.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: Antitumor activity is evaluated based on tumor growth inhibition, growth delay, and in some cases, complete tumor regression.
Signaling Pathway and Experimental Workflow
Caption: Workflow of preclinical evaluation and synergistic mechanism of Etoposide and Cisplatin.
Etoposide in Combination with Immunotherapy (PD-1/PD-L1 Inhibitors)
The combination of chemotherapy with immune checkpoint inhibitors (ICIs) has emerged as a promising strategy. Chemotherapy-induced cell death can lead to the release of tumor antigens, thereby enhancing the anti-tumor immune response mediated by ICIs.
Preclinical Rationale
Preclinical studies suggest that the DNA damage induced by etoposide can increase the presentation of tumor antigens, making cancer cells more susceptible to immune-mediated killing.[8] This provides a strong rationale for combining etoposide with ICIs like nivolumab (anti-PD-1).
Clinical Data
A randomized phase II clinical trial (ECOG-ACRIN EA5161) evaluated the combination of etoposide and platinum chemotherapy with or without the PD-1 inhibitor nivolumab in patients with extensive-stage SCLC (ES-SCLC).[9]
| Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) | Reference |
| Nivolumab + Etoposide/Platinum | 5.5 months | 11.2 months | 52% | [9][10][11] |
| Etoposide/Platinum (Placebo) | 4.9 months | 8.1 months | 47% | [9][10][11] |
Experimental Protocols
Clinical Trial (ECOG-ACRIN EA5161) [9]
-
Patient Population: Patients with previously untreated extensive-stage SCLC.
-
Treatment Arms:
-
Arm A: Nivolumab (360 mg IV) plus cisplatin (75 mg/m²) or carboplatin (AUC 5) on day 1, and etoposide (100 mg/m²) on days 1-3 of a 21-day cycle for four cycles, followed by nivolumab maintenance.
-
Arm B: Placebo plus cisplatin or carboplatin and etoposide on the same schedule for four cycles, followed by observation.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.
Signaling Pathway and Logical Relationship
Caption: Synergistic mechanism and logical relationship of Etoposide and Nivolumab combination.
Etoposide in Combination with PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are targeted therapies that have shown efficacy in cancers with deficiencies in DNA repair pathways. The rationale for combining PARP inhibitors with DNA-damaging agents like etoposide is to create synthetic lethality, where the combination of two non-lethal events results in cell death.
Preclinical Data
Preclinical data on the combination of etoposide and PARP inhibitors in SCLC have been mixed. Some studies suggest that PARP inhibitors can sensitize SCLC cells to chemotherapy, while others have not observed significant synergy.[12] One study in pediatric solid tumors showed additive to synergistic interactions in vitro, but this was not clearly demonstrated in vivo.[13]
| Cell Line/Model | Drug Combination | Effect | Reference |
| SCLC Cell Lines | Etoposide/Carboplatin + Talazoparib | Increased response in 10-15% of cell lines | [1] |
| Pediatric Solid Tumor Cell Lines | Etoposide + Olaparib | Additive to Synergistic | [13] |
| Ewing Sarcoma & Neuroblastoma Xenografts | Etoposide + Olaparib | No clear synergy demonstrated | [13] |
A study on ovarian cancer cells demonstrated a significant reduction in the IC50 of a dual topoisomerase inhibitor when combined with the PARP inhibitor olaparib.[14] While not with etoposide specifically, this provides a basis for potential synergy.
| Cell Line | Drug Combination | IC50 of Topoisomerase Inhibitor | Reference |
| OvCar8 | P8-D6 (Dual Topo Inhibitor) | 151.9 nM | [14] |
| OvCar8 | P8-D6 + 10 µM Olaparib | 32.82 nM | [14] |
| A2780 | P8-D6 (Dual Topo Inhibitor) | 55.9 nM | [14] |
| A2780 | P8-D6 + 10 µM Olaparib | 0.33 nM | [14] |
Experimental Protocols
In Vitro Cell Viability Assay [1]
-
Cell Lines: A panel of SCLC cell lines.
-
Drug Treatment: Cells are treated with etoposide/carboplatin in combination with a PARP inhibitor (e.g., talazoparib) over a range of concentrations.
-
Viability Assay: Cell viability is measured using a suitable assay (e.g., CellTiter-Glo).
-
Data Analysis: IC50 values are calculated, and the degree of synergy is determined using methods such as the Chou-Talalay combination index.
Signaling Pathway and Experimental Workflow
Caption: Workflow for evaluating synergy and the principle of synthetic lethality with Etoposide and PARP inhibitors.
Conclusion
Combination therapies involving the Topoisomerase II inhibitor etoposide have demonstrated significant clinical benefit, particularly with platinum-based agents in the treatment of SCLC. The addition of immunotherapy to etoposide-based chemotherapy is a promising strategy that has shown survival advantages in clinical trials. The combination with PARP inhibitors is an area of active investigation, with preclinical data suggesting potential benefits that warrant further clinical exploration. This guide provides a foundational overview for researchers to compare these strategies and inform the design of future studies.
References
- 1. Small cell lung carcinoma cell line screen of etoposide/carboplatin plus a third agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. netjournals.org [netjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emjreviews.com [emjreviews.com]
- 8. PARP Inhibitors in Small-Cell Lung Cancer: Rational Combinations to Improve Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized phase II clinical trial of cisplatin/carboplatin and etoposide (PE) alone or in combination with nivolumab as frontline therapy for extensive-stage small cell lung cancer (ES-SCLC): ECOG-ACRIN EA5161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. Randomized phase II clinical trial of cisplatin/carboplatin and etoposide (CE) alone or in combination with nivolumab as frontline therapy for extensive-stage small cell lung cancer (ES-SCLC): ECOG-ACRIN EA5161. - ASCO [asco.org]
- 12. Olaparib monotherapy or combination therapy in lung cancer: an updated systematic review and meta- analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uhs.nhs.uk [uhs.nhs.uk]
- 14. 376-SCLC limited disease ciSplatin and etoposide chemoradiation | eviQ [eviq.org.au]
A Comparative Guide to Validating Target Engagement of Topoisomerase II Inhibitor 13 in Cells
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of "Topoisomerase II inhibitor 13," a novel compound designed to target Topoisomerase II (TOP2). We present supporting experimental data comparing Inhibitor 13 with established TOP2 inhibitors, offering researchers, scientists, and drug development professionals a robust framework for assessing on-target activity.
Topoisomerase II enzymes are critical for resolving topological DNA problems during replication, transcription, and chromosome segregation.[1][2] They are a validated and important target in cancer chemotherapy.[3] Drugs that target TOP2 are broadly classified into two groups: TOP2 poisons, which stabilize the transient TOP2-DNA cleavage complex, leading to DNA double-strand breaks (DSBs) and cell death; and catalytic inhibitors, which inhibit the enzyme's activity without trapping the cleavage complex.[3] Etoposide is a classic example of a TOP2 poison, converting the essential TOP2 enzyme into a potent cellular toxin that fragments the genome.[4][5]
Validating that a novel compound like Inhibitor 13 directly engages TOP2 in a cellular context is a critical step in its development. This guide compares three orthogonal methods: the Cellular Thermal Shift Assay (CETSA) for direct target binding, the in-cell TOP2 cleavage complex (ICE) assay for mechanistic validation, and the γH2AX assay for quantifying a key downstream pharmacodynamic biomarker.
Comparative Data Summary
The following tables summarize the performance of this compound against a vehicle control (DMSO), a known TOP2 poison (Etoposide), and a catalytic TOP2 inhibitor (ICRF-193).
Table 1: Cellular Thermal Shift Assay (CETSA) - Direct TOP2α Engagement
| Compound | Concentration (µM) | Mean ΔTm of TOP2α (°C) ± SD | Interpretation |
| Vehicle (0.1% DMSO) | N/A | 0.0 ± 0.2 | No target stabilization |
| Inhibitor 13 | 10 | +4.1 ± 0.4 | Strong direct binding to TOP2α |
| Etoposide | 50 | +3.8 ± 0.5 | Strong direct binding to TOP2α |
| ICRF-193 | 50 | +1.5 ± 0.3 | Weak/moderate direct binding to TOP2α |
Tm: Melting Temperature; SD: Standard Deviation. A higher ΔTm indicates greater thermal stabilization of the target protein upon ligand binding.
Table 2: In-Cell TOP2 Cleavage Complex (ICE) Assay - Target Mechanism
| Compound | Concentration (µM) | Relative TOP2α-DNA Complexes ± SD | Interpretation |
| Vehicle (0.1% DMSO) | N/A | 1.0 ± 0.1 | Baseline level of cleavage complexes |
| Inhibitor 13 | 10 | 15.2 ± 1.8 | Potent stabilization of cleavage complexes |
| Etoposide | 50 | 12.5 ± 1.5 | Potent stabilization of cleavage complexes |
| ICRF-193 | 50 | 1.2 ± 0.2 | No significant stabilization of cleavage complexes |
Data are normalized to the vehicle control. A higher value indicates increased trapping of covalent TOP2α-DNA complexes.
Table 3: γH2AX Foci Formation Assay - Downstream DNA Damage
| Compound | Concentration (µM) | % of γH2AX Positive Cells ± SD | Interpretation |
| Vehicle (0.1% DMSO) | N/A | 2.1 ± 0.5 | Minimal baseline DNA damage |
| Inhibitor 13 | 10 | 88.4 ± 5.6 | Robust induction of DNA double-strand breaks |
| Etoposide | 50 | 85.1 ± 6.2 | Robust induction of DNA double-strand breaks |
| ICRF-193 | 50 | 5.3 ± 1.1 | No significant induction of DNA damage |
γH2AX is a marker for DNA double-strand breaks.[6][7] A higher percentage of positive cells indicates greater DNA damage.
Visualized Pathways and Workflows
Caption: TOP2 poison mechanism of action.
Caption: Experimental workflow for target validation.
Caption: Logical relationship between validation assays.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies to assess the direct binding of an inhibitor to its target protein in intact cells.[8][9]
Objective: To determine if Inhibitor 13 binds to and thermally stabilizes TOP2α in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., HeLa or K562) to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10^7 cells/mL.
-
Aliquot cell suspension into PCR tubes. Treat with Inhibitor 13 (10 µM), Etoposide (50 µM), ICRF-193 (50 µM), or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Heat the treated cell suspensions across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. Include a non-heated control (4°C).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble TOP2α levels by Western blotting using a specific anti-TOP2α antibody.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity at each temperature to the intensity of the non-heated control for each treatment group.
-
Plot the normalized intensities against temperature to generate melting curves. Determine the melting temperature (Tm) and calculate the thermal shift (ΔTm) relative to the vehicle control.
-
In-Cell TOP2 Cleavage Complex (ICE) Assay
This protocol allows for the detection and quantification of covalent TOP2-DNA complexes stabilized by TOP2 poisons.[10][11]
Objective: To quantify the ability of Inhibitor 13 to trap TOP2α in a covalent complex with DNA.
Methodology:
-
Cell Treatment:
-
Seed 1-2 x 10^6 cells (e.g., K562) and allow them to attach or grow overnight.
-
Treat cells with the respective compounds (Inhibitor 13, Etoposide, ICRF-193, or vehicle) for 1 hour at 37°C.
-
-
Cell Lysis and DNA Shearing:
-
Lyse the cells directly on the plate with a lysis solution containing a denaturant (e.g., 1% Sarkosyl).
-
Scrape the viscous lysate and pass it through a 21-gauge needle to shear the genomic DNA.
-
-
Cesium Chloride (CsCl) Gradient Ultracentrifugation:
-
Layer the sheared lysate onto a CsCl step gradient.
-
Perform ultracentrifugation at 100,000 x g for 24 hours at 20°C. This separates free proteins from DNA and DNA-protein complexes.
-
-
Fraction Collection and Analysis:
-
Carefully collect the DNA-containing fractions. The covalent TOP2-DNA complexes will be present in these fractions.
-
Transfer the DNA fractions to a nitrocellulose membrane using a slot-blot apparatus.
-
-
Immunodetection and Quantification:
-
Detect the amount of TOP2α crosslinked to the DNA using a specific anti-TOP2α antibody.
-
Quantify the resulting signal. Normalize the data to the vehicle control to determine the relative increase in TOP2α-DNA complex formation.
-
γH2AX Immunofluorescence Assay
This assay quantifies the formation of phosphorylated H2AX (γH2AX), a sensitive biomarker for DNA double-strand breaks induced by TOP2 poisons.[6][12]
Objective: To measure the downstream cellular response (DNA damage) to treatment with Inhibitor 13.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with Inhibitor 13, Etoposide, ICRF-193, or vehicle for 2 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the results by counting the number of cells with distinct nuclear γH2AX foci (typically >5 foci per nucleus) or by measuring the total nuclear fluorescence intensity.
-
Calculate the percentage of γH2AX positive cells for each treatment condition from at least 200 cells per sample.
-
References
- 1. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a validated immunofluorescence assay for γH2AX as a pharmacodynamic marker of topoisomerase I inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of DNA double-strand breaks and gammaH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: Validating Topoisomerase II Inhibition by Compound 13
For researchers, scientists, and drug development professionals, confirming the in vivo mechanism of action of a novel compound is a critical step in the preclinical pipeline. This guide provides a comparative framework for validating the inhibition of Topoisomerase II (TOP2) by a putative inhibitor, designated as Compound 13. We present a series of robust in vivo assays, comparing the activity of Compound 13 against established TOP2 inhibitors: etoposide and doxorubicin. Detailed experimental protocols and data presentation formats are provided to facilitate the design and execution of these crucial studies.
At the heart of this guide is a multi-pronged approach to assess TOP2 inhibition in a human tumor xenograft model. By evaluating anti-tumor efficacy, direct engagement of the TOP2 enzyme, and the downstream consequences of DNA damage, researchers can build a comprehensive profile of their compound's in vivo activity.
Comparative In Vivo Efficacy
The primary measure of a potential anti-cancer agent's utility is its ability to inhibit tumor growth in a living organism. A well-established human tumor xenograft model, for instance, using human colorectal carcinoma HCT-116 cells in immunodeficient mice, provides an excellent platform for this assessment.[1]
Experimental Design Overview
Mice bearing established HCT-116 xenograft tumors are randomized into treatment groups. Tumor volume and body weight are monitored throughout the study to assess efficacy and toxicity, respectively.
Target Engagement: The In Vivo ICE Assay
To directly confirm that Compound 13 acts by trapping the TOP2-DNA covalent complex (a hallmark of TOP2 poisons), the In Vivo Complex of Enzyme (ICE) assay is indispensable. This assay allows for the quantification of protein-DNA adducts in tumor tissue.
Signaling Pathway of TOP2 Poisons
Caption: TOP2 Poison Mechanism of Action.
Assessing DNA Damage: Comet Assay and γH2AX Immunohistochemistry
Inhibition of TOP2 leads to the formation of DNA double-strand breaks (DSBs), a key trigger for apoptosis in cancer cells. The extent of this DNA damage can be quantified using the single-cell gel electrophoresis (comet) assay and by immunohistochemical staining for phosphorylated histone H2AX (γH2AX), a sensitive marker for DSBs.[2][3]
Experimental Workflow
Caption: Workflow for DNA Damage Assessment.
Data Presentation: Quantitative Comparison
To facilitate a clear comparison of Compound 13 with the reference inhibitors, all quantitative data should be summarized in tabular format.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Comet Tail Moment ± SEM | Mean % γH2AX Positive Nuclei ± SEM |
| Vehicle Control | 0 | |||
| Compound 13 (Dose 1) | ||||
| Compound 13 (Dose 2) | ||||
| Etoposide | ||||
| Doxorubicin |
| Treatment Group | Mean TOP2-DNA Complexes (Arbitrary Units) ± SEM |
| Vehicle Control | |
| Compound 13 | |
| Etoposide | |
| Doxorubicin |
Experimental Protocols
Human Tumor Xenograft Model
-
Cell Culture: Culture HCT-116 human colorectal carcinoma cells in an appropriate medium until they reach 80-90% confluency.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells in a 1:1 mixture of media and Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude).[4]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.
-
Treatment Administration:
-
Compound 13: Administer via the predetermined route and schedule.
-
Etoposide: A representative dose is 5 mg/kg administered intraperitoneally daily for two consecutive days.[4]
-
Doxorubicin: A representative dose is 2 mg/kg administered intravenously once per week for the duration of the study.[5]
-
Vehicle Control: Administer the vehicle used for Compound 13 on the same schedule.
-
-
Data Collection: Measure tumor volume with calipers and mouse body weight two to three times per week.
In Vivo ICE (In Vivo Complex of Enzyme) Assay
This protocol is adapted for solid tumor tissue.
-
Tumor Homogenization: Excise tumors from treated and control animals at specified time points post-treatment. Immediately homogenize the tissue in a lysis buffer containing a denaturant (e.g., guanidine hydrochloride) to preserve the covalent complexes.
-
DNA Shearing: Shear the genomic DNA to a manageable size using sonication.
-
Cesium Chloride Gradient Centrifugation: Layer the lysate onto a cesium chloride density gradient and centrifuge at high speed. DNA and protein-DNA complexes will band at a higher density than free proteins.
-
Fraction Collection: Carefully collect fractions from the gradient.
-
Detection of TOP2: Use slot-blot or Western blot analysis to detect TOP2 in each fraction using a specific antibody. The amount of TOP2 in the DNA-containing fractions corresponds to the level of TOP2-DNA covalent complexes.
Alkaline Comet Assay on Tumor Tissue
-
Single-Cell Suspension: Mince the excised tumor tissue and digest with collagenase and dispase to obtain a single-cell suspension.
-
Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide.[6]
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the broken DNA fragments from the intact DNA.[6][7]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the amount of DNA in the "comet tail" relative to the "head," which is proportional to the amount of DNA damage.
γH2AX Immunohistochemistry
-
Tissue Fixation and Embedding: Fix excised tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.[8]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[9]
-
Blocking and Antibody Incubation: Block non-specific binding and then incubate with a primary antibody against phospho-histone H2AX (Ser139).
-
Detection: Use a labeled secondary antibody and a suitable detection system (e.g., DAB or a fluorescent label) to visualize the stained nuclei.
-
Imaging and Analysis: Capture images using a microscope and quantify the percentage of γH2AX-positive nuclei in multiple fields of view per tumor.[3]
By following this comprehensive guide, researchers can rigorously evaluate and compare the in vivo TOP2 inhibitory activity of novel compounds like Compound 13, providing a solid foundation for further preclinical and clinical development.
References
- 1. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide sensitizes CT26 colorectal adenocarcinoma to radiation therapy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry protocol for γH2AX detection (formalin-fixed paraffin-embedded sections) [protocols.io]
- 9. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles for Topoisomerase II Inhibitor 13
A detailed examination of the efficacy of Topoisomerase II Inhibitor 13 against drug-sensitive and multidrug-resistant cancer cell lines, providing key experimental data and protocols for researchers in oncology and drug development.
This guide presents a comparative analysis of this compound, a novel anti-cancer agent, against various cancer cell lines, with a particular focus on its performance in multidrug-resistant models. The data presented herein is intended to provide researchers, scientists, and drug development professionals with objective insights into the cross-resistance profile and potential therapeutic advantages of this compound.
Performance Against Sensitive and Resistant Cell Lines
This compound, also referred to as compound 3m, has demonstrated potent antiproliferative activity across a range of human cancer cell lines. A key finding is its efficacy against the mitoxantrone-resistant leukemia cell line, HL-60/MX2, suggesting it may circumvent certain mechanisms of drug resistance.
| Cell Line | Cancer Type | Resistance Phenotype | IC50 (µM) of this compound |
| HL-60 | Acute Promyelocytic Leukemia | Sensitive | 1.23[1] |
| HL-60/MX2 | Acute Promyelocytic Leukemia | Mitoxantrone-Resistant | 0.87[1] |
| MDA-MB-231 | Breast Cancer | - | 25.85[1] |
| A549 | Lung Cancer | - | 1.82[1] |
| K562 | Chronic Myelogenous Leukemia | - | 10.38[1] |
| Raji | Burkitt's Lymphoma | - | 1.73[1] |
Table 1: In vitro antiproliferative activity of this compound against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
The data indicates that this compound is not only effective against the sensitive HL-60 cell line but also exhibits potent activity against its multidrug-resistant counterpart, HL-60/MX2. The resistance in HL-60/MX2 cells is associated with an altered expression of the topoisomerase II beta isoform and reduced nuclear topoisomerase II catalytic activity.[2] The ability of this compound to overcome this resistance mechanism is a significant finding.
Understanding the Mechanism of Action and Resistance
Topoisomerase II inhibitors function by targeting topoisomerase II, an enzyme crucial for resolving topological challenges in DNA during replication, transcription, and chromosome segregation. These inhibitors stabilize the transient DNA-enzyme complex, leading to the accumulation of DNA double-strand breaks and subsequent induction of apoptosis (programmed cell death).
Resistance to topoisomerase II inhibitors can arise through various mechanisms, including:
-
Alterations in Topoisomerase II: Mutations in the TOP2A gene or decreased expression of the topoisomerase II enzyme can reduce the drug's target availability.[3][4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cancer cell, reducing its intracellular concentration.
-
Alterations in DNA Damage Response: Changes in cellular pathways that detect and repair DNA damage can lead to increased cell survival despite the presence of drug-induced DNA breaks.
The HL-60/MX2 cell line is known to have a resistance mechanism linked to alterations in topoisomerase II, making the potent activity of this compound in this cell line particularly noteworthy.[2]
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in this guide.
Cytotoxicity Assay
The antiproliferative activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HL-60, HL-60/MX2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
A simplified workflow for determining the IC50 value using the MTT assay.
Signaling pathway of apoptosis induced by Topoisomerase II inhibitors and common resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitoxantrone resistance in HL-60 leukemia cells: reduced nuclear topoisomerase II catalytic activity and drug-induced DNA cleavage in association with reduced expression of the topoisomerase II beta isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of an Etoposide‐resistant Human K562 Cell Line, K/eto - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the apoptotic pathways induced by Topoisomerase II inhibitor 13 and other Topo II inhibitors
An In-depth Guide for Researchers and Drug Development Professionals
Topoisomerase II (Topo II) inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the essential functions of Topo II enzymes in DNA replication and chromosome segregation. This interference leads to the accumulation of DNA double-strand breaks, ultimately triggering programmed cell death, or apoptosis. While the general mechanism of action is shared, the specific apoptotic pathways induced by different Topo II inhibitors can vary, impacting their therapeutic efficacy and side-effect profiles. This guide provides a detailed comparison of the apoptotic pathways induced by three prominent Topo II inhibitors: etoposide, doxorubicin, and mitoxantrone.
A note on "Topoisomerase II inhibitor 13": This nomenclature is not standard in publicly available scientific literature. Therefore, this guide will focus on a comparative analysis of the well-characterized and widely used Topo II inhibitors mentioned above.
General Mechanism of Topoisomerase II Inhibition and Apoptosis Induction
Topo II enzymes resolve DNA topological problems by creating transient double-strand breaks, allowing for the passage of another DNA segment through the break, followed by religation. Topo II inhibitors, often referred to as "poisons," stabilize the covalent complex formed between Topo II and DNA, preventing the religation step. This leads to an accumulation of DNA double-strand breaks, which are potent triggers of the apoptotic cascade. The cellular response to this DNA damage typically involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Comparative Analysis of Apoptotic Pathways
While all three inhibitors converge on the induction of apoptosis, the upstream signaling events and the key molecular players can differ.
Etoposide
Etoposide, a derivative of podophyllotoxin, is known to induce apoptosis through a multi-faceted mechanism primarily engaging the intrinsic pathway. DNA damage caused by etoposide activates the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates and activates the tumor suppressor protein p53. Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax.
A key feature of etoposide-induced apoptosis is the involvement of the mitochondrial voltage-dependent anion channel 1 (VDAC1). Etoposide treatment leads to the overexpression and oligomerization of VDAC1, forming a large channel that facilitates the release of pro-apoptotic factors from the mitochondria.[1] Additionally, etoposide upregulates the proteases calpain and asparagine endopeptidase (AEP), which cleave VDAC1, further promoting apoptosis.[1] The release of cytochrome c from the mitochondria into the cytosol is a critical step, leading to the formation of the apoptosome and the activation of caspase-9, which subsequently activates the executioner caspase-3.[2] Some evidence also suggests the involvement of the extrinsic pathway through the Fas/FasL system.[2]
Doxorubicin
Doxorubicin, an anthracycline antibiotic, induces apoptosis through a complex interplay of DNA damage, reactive oxygen species (ROS) generation, and mitochondrial dysfunction. Similar to etoposide, doxorubicin-induced DNA damage can activate the p53 pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][4]
A distinguishing feature of doxorubicin is its significant induction of ROS, which contributes to mitochondrial damage and the opening of the mitochondrial permeability transition pore (mPTP).[3] This leads to the release of cytochrome c and other pro-apoptotic factors like AIF (Apoptosis-Inducing Factor) and EndoG (Endonuclease G), which can induce DNA fragmentation in a caspase-independent manner.[5] Doxorubicin robustly activates the intrinsic pathway, leading to the formation of the apoptosome and activation of caspase-9 and caspase-3.[5] There is also evidence for the involvement of the extrinsic pathway through caspase-8 activation. Furthermore, doxorubicin has been shown to activate the Notch signaling pathway, which is essential for its apoptosis-inducing function in some cancer cells.[6]
Mitoxantrone
Mitoxantrone, an anthracenedione, is another potent Topo II inhibitor that induces apoptosis through mechanisms that share some overlap with doxorubicin but also possess unique features. Mitoxantrone is a potent inducer of apoptosis and, in some cell lines, has been shown to be more cytotoxic than doxorubicin.[7][8][9]
A key signaling pathway implicated in mitoxantrone-induced apoptosis is the inhibition of the pro-survival kinase Akt and the subsequent activation of the transcription factor FOXO3.[10][11] Activated FOXO3 translocates to the nucleus and upregulates the expression of pro-apoptotic genes. Mitoxantrone also induces apoptosis through the intrinsic pathway, involving caspase activation.[7] While both doxorubicin and mitoxantrone can induce apoptosis, some studies suggest that doxorubicin and mitoxantrone may predominantly induce necrotic cell death in certain cell lines, with aclarubicin (another anthracycline) being a more potent inducer of apoptosis.[7]
Quantitative Comparison of Apoptotic Markers
Direct quantitative comparison of different Topo II inhibitors across various studies is challenging due to differences in cell lines, drug concentrations, and treatment durations. The following table summarizes representative data on key apoptotic markers.
| Apoptotic Marker | Etoposide | Doxorubicin | Mitoxantrone |
| Induction of Apoptosis (% of cells) | Concentration-dependent increase. | Potent inducer of apoptosis. | Potent inducer of apoptosis, can be more cytotoxic than doxorubicin.[7][8][9] |
| Caspase-3 Activation | Significant activation.[12] | Robust activation.[13] | Significant activation.[7] |
| Bax/Bcl-2 Ratio | Increased Bax expression.[1] | Increased Bax/Bcl-2 or Bax/Bcl-xL ratio.[4] | Information on direct ratio comparison is limited. |
| Mitochondrial Membrane Potential (ΔΨm) | Biphasic response: increase at low concentrations, collapse at high concentrations. | Loss of ΔΨm. | Loss of ΔΨm.[9] |
| Cytochrome c Release | Yes.[2] | Yes.[5] | Implied through intrinsic pathway activation. |
Signaling Pathway Diagrams
Etoposide-Induced Apoptotic Pathway
Caption: Etoposide-induced apoptosis involves both intrinsic and extrinsic pathways.
Doxorubicin-Induced Apoptotic Pathway
References
- 1. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effectiveness of mitoxantrone and doxorubicin in overcoming experimentally induced drug resistance in murine and human tumour cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitoxantrone is More Toxic than Doxorubicin in SH-SY5Y Human Cells: A ‘Chemobrain’ In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 12. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Efficacy of Topoisomerase II Inhibitor Etoposide Compared to Standard Chemotherapy Regimens in Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the Topoisomerase II inhibitor, Etoposide (presumed to be "Topoisomerase II inhibitor 13" based on available literature), against standard chemotherapy regimens for Small Cell Lung Cancer (SCLC). The data presented is derived from preclinical studies to assist researchers in evaluating the relative performance of these agents in a controlled, experimental setting.
Mechanism of Action: Topoisomerase II Inhibition
Etoposide functions by targeting topoisomerase II, a crucial enzyme in DNA replication and transcription. It stabilizes the transient complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]
Caption: Mechanism of Topoisomerase II Inhibition by Etoposide.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of Etoposide, both as a single agent and in combination, compared to other standard chemotherapy agents in SCLC xenograft models.
Table 1: Efficacy of Etoposide and Cisplatin in SCLC Xenografts
| Treatment Group | Dose (mg/kg) | Tumor Growth Ratio (T/C %)* | Reference |
| SBC-1 Xenograft | |||
| Control | - | 100 | [2] |
| Etoposide | 10 | 85 | [2] |
| Cisplatin | 2 | 75 | [2] |
| Etoposide + Cisplatin | 10 + 2 | 50 | [2] |
| SBC-3 Xenograft | |||
| Control | - | 100 | [2] |
| Etoposide | 30 | 45 | [2] |
| Cisplatin | 5 | 30 | [2] |
| Etoposide + Cisplatin | 30 + 5 | 10 | [2] |
| SBC-5 Xenograft | |||
| Control | - | 100 | [2] |
| Etoposide | 30 | 60 | [2] |
| Cisplatin | 5 | 55 | [2] |
| Etoposide + Cisplatin | 30 + 5 | 25 | [2] |
*T/C % = (Mean tumor weight of treated group / Mean tumor weight of control group) x 100. A lower value indicates higher efficacy.
Table 2: Efficacy of Etoposide in Combination with Topotecan in SCLC Xenografts
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| SCLC-6 | Topotecan | >84 | [1] |
| Topotecan + Etoposide | Increased efficacy, complete responses observed | [1] | |
| SCLC-10 | Topotecan | >84 | [1] |
| Topotecan + Etoposide | Increased efficacy, complete responses observed | [1] | |
| SCLC-41 | Topotecan | >84 | [1] |
| Topotecan + Etoposide | No significant improvement | [1] | |
| SCLC-96 | Topotecan | >84 | [1] |
| Topotecan + Etoposide | No significant improvement | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Establishment of SCLC Xenografts and In Vivo Efficacy Studies
This protocol outlines a general procedure for establishing and utilizing SCLC xenografts for in vivo drug efficacy studies, based on methodologies described in the cited literature.
Caption: Generalized Experimental Workflow for In Vivo Efficacy Studies.
1. Cell Lines and Culture:
-
Human SCLC cell lines (e.g., SBC-1, SBC-3, SBC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Male nude mice (athymic), 6-8 weeks old, are used for tumor implantation.[2]
-
Animals are housed in a sterile environment with controlled temperature, humidity, and light-dark cycles.
3. Tumor Implantation:
-
Cultured SCLC cells are harvested, washed, and resuspended in a suitable medium (e.g., saline or Matrigel).
-
A specific number of cells (e.g., 5 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.[2]
4. Tumor Growth and Randomization:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (including a control group receiving vehicle).
5. Drug Preparation and Administration:
-
Etoposide, Cisplatin, and other chemotherapeutic agents are dissolved in appropriate vehicles for administration.
-
Drugs are administered via a specified route, such as intraperitoneal (i.p.) injection, at the dosages and schedules outlined in the study design.[2]
6. Efficacy Evaluation:
-
Tumor volume and body weight of the mice are measured at regular intervals throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage of the treated tumor volume relative to the control tumor volume (T/C %).
-
Other endpoints may include tumor growth delay, complete or partial tumor regression, and survival analysis.
7. Toxicity Assessment:
-
Toxicity is monitored by observing changes in body weight, clinical signs of distress, and, in some cases, hematological analysis.[2]
Comparison and Alternatives
The presented data indicates that Etoposide, particularly in combination with Cisplatin, demonstrates significant antitumor activity in preclinical SCLC models.[2] The combination therapy often results in synergistic effects, leading to greater tumor growth inhibition than either agent alone.[2]
Standard alternative chemotherapy regimens for SCLC include:
-
CAV (Cyclophosphamide, Doxorubicin, and Vincristine): This is a historically important combination regimen for SCLC. Clinical studies have compared CAV with etoposide-containing regimens, with varying results depending on the specific trial design and patient population.
-
Topotecan: This topoisomerase I inhibitor is another standard-of-care agent, particularly in the second-line setting for SCLC. Preclinical studies have explored the combination of topotecan and etoposide, showing potential for enhanced efficacy in some SCLC xenograft models.[1]
The choice of chemotherapy regimen in a clinical setting depends on various factors, including the stage of the disease, the patient's overall health, and prior treatments. The preclinical data presented in this guide offer a foundational understanding of the relative efficacy of these agents in controlled in vivo settings, which can inform further research and clinical trial design.
References
- 1. Clinical relevance of human cancer xenografts as a tool for preclinical assessment: example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Topoisomerase II Inhibitor 13: A Guide for Laboratory Professionals
IMMEDIATE SAFETY ADVISORY: Topoisomerase II Inhibitor 13 is a potent cytotoxic compound designed to inhibit cell proliferation and induce apoptosis.[1] Like many compounds in its class, it should be handled as a hazardous substance that may be carcinogenic, mutagenic, or toxic for reproduction.[2][3] All handling and disposal procedures must be conducted using appropriate personal protective equipment (PPE) and engineering controls to prevent exposure.
This guide provides essential safety and logistical information for the proper disposal of this compound and associated contaminated materials in a research setting. The procedures outlined are based on general guidelines for cytotoxic waste management.[2][4][5]
Logistical Overview: Waste Segregation and Containment
Proper segregation at the point of generation is the most critical step in the disposal process.[6] All materials that have come into contact with this compound must be treated as cytotoxic waste.[6][7] The final disposal method for cytotoxic waste is typically high-temperature incineration.[2][4]
| Waste Type | Description | Primary Disposal Container |
| Unused/Expired Compound | Pure solid powder or stock solutions of this compound. | A sealed, rigid, leak-proof hazardous waste container with a purple lid, clearly labeled as "Cytotoxic Waste."[2] |
| Contaminated Liquid Waste | Solvents (e.g., DMSO), buffers, or cell culture media containing any amount of the inhibitor. | A sealed, leak-proof, and chemically compatible hazardous waste container, clearly labeled as "Cytotoxic Liquid Waste." |
| Contaminated Solid Waste (Non-Sharps) | Gloves, gowns, bench paper, plastic vials, pipette tips, and other consumables. | A designated bin lined with a purple cytotoxic waste bag or a rigid container with a purple lid.[2][4] |
| Contaminated Sharps Waste | Needles, syringes, glass vials, or any sharp item contaminated with the inhibitor. | A puncture-resistant sharps container with a purple lid, clearly labeled with the cytotoxic symbol.[2][8] |
Detailed Disposal Protocol
This step-by-step protocol provides procedural guidance for the safe disposal of this compound.
Part 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, personnel must wear the following minimum PPE[8]:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: Disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety glasses with side shields or a full-face shield.
-
Respiratory Protection: An N95 respirator or higher may be required, especially when handling the powder form.
Part 2: Waste Segregation at the Point of Use
-
Establish a Designated Area: All work with this compound should be performed in a designated area, such as a certified biological safety cabinet or a chemical fume hood, to contain aerosols and spills.[6]
-
Prepare Waste Containers: Before starting work, ensure all necessary, correctly labeled cytotoxic waste containers are within immediate reach inside the containment area.
-
Segregate Immediately: As waste is generated, immediately place it into the correct container as detailed in the table above. Do not allow cytotoxic waste to mix with regular laboratory trash.[4]
-
Solids: Dispose of contaminated gloves, pipette tips, and other consumables directly into the purple cytotoxic waste bag or container.[2]
-
Liquids: Collect all contaminated liquids in a designated, sealed, and leak-proof container. Do not pour cytotoxic liquid waste down the drain. [4]
-
Sharps: Place all contaminated needles, glass, and other sharp objects directly into the purple-lidded sharps container.[8]
-
Part 3: Packaging and Labeling for Disposal
-
Seal Primary Containers: When waste containers are three-quarters full, securely seal them. Do not overfill bags or containers.
-
Clean Exterior Surfaces: Carefully wipe the exterior of the primary waste containers with a suitable deactivating agent (if available and validated) or 70% ethanol to remove any surface contamination before removing them from the containment area.[6]
-
Apply Labels: Ensure every container is clearly labeled with the words "Cytotoxic Waste" and the appropriate hazard symbol.[8]
-
Secondary Containment: Place sealed bags into a rigid secondary container for transport and storage.
Part 4: Storage and Final Disposal
-
Secure Storage: Store sealed and labeled cytotoxic waste containers in a designated, secure area away from general lab traffic. This area should be clearly marked with hazard warnings.
-
Arrange for Collection: Coordinate with your institution's Environmental Health and Safety (EHS) office for the collection of the waste by a licensed hazardous waste disposal contractor.
-
Documentation: Complete all required hazardous waste tracking forms or consignment notes as mandated by your institution and local regulations.[2]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure.
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Don PPE: If not already wearing it, don the full PPE described in Part 1.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads, starting from the outside and working inward.
-
Solids: Gently cover the powder with damp absorbent pads to avoid generating dust. Do not dry sweep.
-
-
Clean the Area: Using appropriate tools (e.g., forceps), carefully collect all contaminated materials and place them into a cytotoxic waste container. Clean the spill area with a suitable cleaning or deactivating agent, followed by a final rinse.
-
Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as cytotoxic waste.[6]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office as per institutional policy.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from working with this compound.
Caption: Logical workflow for the segregation and disposal of cytotoxic waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. safework.nsw.gov.au [safework.nsw.gov.au]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. danielshealth.ca [danielshealth.ca]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Safeguarding Researchers: A Comprehensive Guide to Handling Topoisomerase II Inhibitor 13
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of Topoisomerase II inhibitor 13. Adherence to these procedural guidelines is essential to ensure the safety of all laboratory personnel and the integrity of the research environment.
Topoisomerase II inhibitors, a class of potent cytotoxic agents, are instrumental in cancer research and therapy.[1][2] These compounds function by disrupting DNA replication in rapidly dividing cells, which inherently poses significant health risks to researchers upon exposure.[1][3][4][5] "this compound" has demonstrated potent antiproliferative and apoptotic activity against various cancer cell lines, underscoring its hazardous nature.[6][7] Due to its cytotoxic properties, stringent safety protocols must be followed to minimize exposure via skin contact, inhalation, or accidental ingestion.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
The primary barrier against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE). All personnel, regardless of the quantity of the substance being handled, must adhere to the following minimum PPE requirements.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved | Protects against skin contact and absorption. Double-gloving provides an additional barrier. |
| Gown | Disposable, solid-front, back-closing gown made of low-permeability fabric | Prevents contamination of personal clothing and skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Face Protection | Face shield worn in conjunction with goggles | Recommended when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powdered form of the inhibitor or when there is a risk of aerosolization. |
Note: Always inspect PPE for damage before use and dispose of single-use items as cytotoxic waste.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step procedures must be followed throughout the entire lifecycle of the chemical.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (gloves, lab coat) before opening the package in a designated containment area, such as a chemical fume hood.
-
Verify the contents against the shipping manifest.
-
Label the container with the date of receipt and relevant hazard symbols.
2. Storage:
-
Store this compound in a designated, clearly labeled, and secure area away from incompatible materials.
-
The storage area should be well-ventilated and have restricted access.
-
For the solid form, storage at -20°C for up to 3 years is recommended. In solvent, store at -80°C for up to 6 months.[6]
3. Preparation and Handling:
-
All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the substance.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solvent to the powdered inhibitor slowly to avoid aerosolization.
4. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, is considered cytotoxic waste.
-
Dispose of cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers.
-
Follow institutional and local regulations for the final disposal of cytotoxic waste. Do not mix with general laboratory waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure. All personnel must be familiar with these emergency procedures.
Spill Management:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on a full set of appropriate PPE, including a respirator.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. For powdered spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the Area: Clean the spill area with an appropriate decontaminating solution, working from the outer edge towards the center.
-
Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Emergency Spill Response
Caption: Step-by-step emergency response for a spill of this compound.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Toxicity of the topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ipservices.care [ipservices.care]
- 9. hse.gov.uk [hse.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
